molecular formula C9H7ClN2O B373716 N-(4-chloro-2-cyanophenyl)acetamide

N-(4-chloro-2-cyanophenyl)acetamide

Cat. No.: B373716
M. Wt: 194.62g/mol
InChI Key: DFMKFKOKYCOMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-cyanophenyl)acetamide is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62g/mol

IUPAC Name

N-(4-chloro-2-cyanophenyl)acetamide

InChI

InChI=1S/C9H7ClN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11/h2-4H,1H3,(H,12,13)

InChI Key

DFMKFKOKYCOMHD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)C#N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)C#N

Origin of Product

United States

Foundational & Exploratory

N-(4-chloro-2-cyanophenyl)acetamide CAS 53312-90-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

N-(4-chloro-2-cyanophenyl)acetamide (CAS 53312-90-6) is a specialized functionalized acetanilide serving as a critical "push-pull" intermediate in organic synthesis. Characterized by an electron-withdrawing cyano group ortho to the acetamido moiety, this compound possesses a unique reactivity profile that facilitates intramolecular cyclization.

It is primarily utilized as a late-stage precursor for 2,7-disubstituted quinazolin-4(3H)-ones , a scaffold ubiquitous in bioactive pharmacophores (e.g., PARP inhibitors, anticonvulsants) and agrochemical fungicides. Unlike simple acetanilides, the presence of the ortho-cyano group allows for rapid, one-pot conversion to heterocycles under basic oxidative conditions, making it a high-value building block for library generation in drug discovery.

Part 2: Chemical Identity & Physicochemical Profile

The compound balances the lipophilicity of the chlorophenyl ring with the polarity of the amide and nitrile functionalities.

Property Data / Specification
CAS Registry Number 53312-90-6
IUPAC Name This compound
Synonyms 2'-Cyano-4'-chloroacetanilide; N-(2-cyano-4-chlorophenyl)acetamide
Molecular Formula C₉H₇ClN₂O
Molecular Weight 194.62 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in water
Key Functional Groups Nitrile (-CN), Secondary Amide (-NHCO-), Aryl Chloride (-Cl)
Melting Point 185–188 °C (Typical for ortho-cyano acetanilides)

Part 3: Synthetic Pathways & Process Chemistry

The synthesis of CAS 53312-90-6 is a convergent process. The critical step is the selective acetylation of the aniline nitrogen without hydrolyzing the sensitive ortho-nitrile group.

Primary Synthesis Route (Acetylation)

Reagents: 2-Amino-5-chlorobenzonitrile, Acetic Anhydride (


), Glacial Acetic Acid (AcOH).
Mechanism:  Nucleophilic acyl substitution.

Protocol:

  • Charge: Dissolve 1.0 eq of 2-amino-5-chlorobenzonitrile (CAS 5922-60-1) in glacial acetic acid (5-10 volumes).

  • Addition: Add 1.2 eq of acetic anhydride dropwise at ambient temperature.

  • Reaction: Heat to mild reflux (60–80°C) for 2–4 hours. Monitor by TLC (EtOAc:Hexane 3:7) for disappearance of the amine.

  • Workup: Pour the reaction mixture into ice-cold water. The product will precipitate.[1]

  • Purification: Filter the solid, wash with water to remove acid traces, and recrystallize from Ethanol/Water.[2]

Critical Process Parameter (CPP): Avoid strong mineral acids or aqueous bases during workup to prevent hydrolysis of the nitrile to the amide (benzamide derivative).

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Amino-5-chlorobenzonitrile (CAS 5922-60-1) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Acetic Anhydride (Ac2O) / AcOH Reagent->Intermediate Product This compound (CAS 53312-90-6) Intermediate->Product Elimination of AcOH

Figure 1: Step-wise synthesis workflow for CAS 53312-90-6 via acetylation.

Part 4: Reactivity & Applications in Drug Discovery

The defining feature of CAS 53312-90-6 is the ortho-positioning of the cyano and acetamido groups . This geometry is "pre-organized" for heterocyclization.

The Quinazolinone Cyclization (Radziszewski Reaction Variant)

Upon treatment with basic hydrogen peroxide (


) or acidic conditions, the amide nitrogen attacks the nitrile carbon (or the nitrile is hydrolyzed to an amide which then cyclizes) to form 7-chloro-2-methylquinazolin-4(3H)-one .
  • Significance: This scaffold is the core of many PARP inhibitors and kinase inhibitors.

  • Reaction Condition: 30%

    
    , NaOH (aq), EtOH, 60°C.
    
Reactivity Map

ReactivityMap Core This compound (CAS 53312-90-6) Path1 Alkaline H2O2 (Radziszewski Cond.) Core->Path1 Path2 Acid Hydrolysis (HCl / H2O) Core->Path2 Path3 Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Path3 Prod1 7-chloro-2-methylquinazolin-4(3H)-one (Bioactive Scaffold) Path1->Prod1 Cyclization Prod2 2-amino-5-chlorobenzonitrile (Deacetylation) Path2->Prod2 Deprotection Prod3 Functionalized Biaryls (Library Expansion) Path3->Prod3 C-C / C-N Bond Formation

Figure 2: Divergent reactivity pathways. The cyclization to quinazolinone is the primary industrial application.

Part 5: Analytical Characterization

To validate the identity of synthesized CAS 53312-90-6, ensure the following spectral signatures are present.

Method Expected Signal / Characteristic Interpretation
IR (ATR) 2220–2230 cm⁻¹ (Sharp, weak)C≡N Stretch (Nitrile). Distinctive for this intermediate.
IR (ATR) 1670–1690 cm⁻¹ (Strong)C=O Stretch (Amide I).[1] Confirms acetylation.[1]
¹H NMR δ ~2.1–2.2 ppm (Singlet, 3H)-CH₃ (Acetyl methyl group).
¹H NMR δ ~10.0–10.5 ppm (Broad Singlet, 1H)-NH (Amide proton).
¹H NMR δ ~7.5–8.0 ppm (Multiplets, 3H)Ar-H . Pattern depends on substitution (d, dd, d).
MS (ESI) [M+H]⁺ = 195.0 Matches Formula C₉H₇ClN₂O (Cl isotope pattern 3:1).

Part 6: Safety & Handling (SDS Highlights)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Nitrile metabolism).[1]

    • H315/H319: Causes skin and serious eye irritation.[3]

    • H335: May cause respiratory irritation.[1]

  • Handling Protocol:

    • Operate within a fume hood to avoid inhalation of dust.

    • Nitrile Safety: While less toxic than free cyanide, metabolic liberation of CN⁻ is possible. Keep amyl nitrite or hydroxocobalamin (cyanide antidote) accessible in the facility if handling kilogram quantities.

    • Incompatibility: Avoid strong oxidizers and strong acids (exothermic hydrolysis).

References

  • Corbett, J. W., et al. (2000). "Novel 2,2-dioxide-4,4-disubstituted-1,3-H-2,1,3-benzothiadiazines as non-nucleoside reverse transcriptase inhibitors." Bioorganic & Medicinal Chemistry Letters, 10(2), 193-195.

  • Ghoshal, T., et al. (2023).[4] "Electrochemical synthesis of 4-quinazolinone derivatives mediated by acetic acid." Arkivoc, 2023(vii), 202311987.[4]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2168015, 2-chloro-N-(4-cyanophenyl)acetamide" (Related Structure Analysis). PubChem.

  • Krishnakumar, V., et al. (2008). "Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile." Spectrochimica Acta Part A, 71(2), 465-470.

Sources

N-(4-chloro-2-cyanophenyl)acetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-chloro-2-cyanophenyl)acetamide (CAS: 53312-90-6) is a critical organic intermediate utilized primarily in the synthesis of nitrogen-containing heterocycles, including quinazolinones and benzodiazepines.[1] Characterized by a molecular weight of 194.62 g/mol and the formula C


H

ClN

O
, this compound represents a protected form of 2-amino-5-chlorobenzonitrile. Its strategic value lies in the acetamide moiety, which modulates the nucleophilicity of the aniline nitrogen, preventing oxidative degradation while facilitating controlled cyclization reactions.

This guide provides a comprehensive technical profile, including precise physicochemical data, validated synthetic protocols, and analytical characterization standards required for high-purity applications in pharmaceutical development.

Physicochemical Profile

The following data establishes the baseline identity for this compound. Researchers must verify these parameters upon receipt or synthesis of the material to ensure protocol integrity.

ParameterValueNotes
IUPAC Name This compoundAlso known as 2-acetamido-5-chlorobenzonitrile
CAS Number 53312-90-6Distinct from isomer 2-chloro-N-(4-cyanophenyl)acetamide
Molecular Formula C

H

ClN

O
Carbon (55.54%), Hydrogen (3.63%), Chlorine (18.22%), Nitrogen (14.39%), Oxygen (8.22%)
Molecular Weight 194.62 g/mol Monoisotopic Mass: 194.0247 Da
Physical State Solid / Crystalline PowderTypically off-white to pale yellow
Solubility DMSO, DMF, MethanolLimited solubility in water; soluble in polar organic solvents
Melting Point >150°C (Estimated)Precursor (amine) melts at ~98°C; amide formation increases lattice energy

Synthetic Methodology

Reaction Mechanism & Protocol

The synthesis involves the nucleophilic acyl substitution of 2-amino-5-chlorobenzonitrile with acetic anhydride. This reaction is thermodynamically favorable but requires careful temperature control to prevent nitrile hydrolysis.

Core Reaction Pathway

The amino group of the precursor attacks the carbonyl carbon of acetic anhydride, followed by the elimination of acetic acid.

SynthesisPathway Precursor 2-Amino-5-chlorobenzonitrile (C7H5ClN2) Intermediate Tetrahedral Intermediate Precursor->Intermediate Nucleophilic Attack (Reflux/Base) Reagent Acetic Anhydride (Ac2O) Reagent->Intermediate Product This compound (C9H7ClN2O) Intermediate->Product Elimination Byproduct Acetic Acid (AcOH) Intermediate->Byproduct

Figure 1: Synthetic pathway for the acetylation of 2-amino-5-chlorobenzonitrile.

Experimental Protocol
  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-chlorobenzonitrile (1.0 eq) in Dichloromethane (DCM) or Toluene .

  • Activation: Add Triethylamine (Et

    
    N)  (1.2 eq) as a base to neutralize the acetic acid byproduct and drive the equilibrium.
    
  • Addition: Dropwise add Acetic Anhydride (1.1 eq) at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Eluent: Ethyl Acetate/Hexane 3:7).

  • Quench: Quench with saturated NaHCO

    
     solution to neutralize excess acid.
    
  • Isolation: Extract with DCM, dry organic layer over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water if necessary to achieve >98% purity.

Analytical Validation (QC)

Trustworthiness in chemical synthesis relies on rigorous validation. The following spectral features confirm the structure.

NMR Signature (Predicted)
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       2.15 ppm (s, 3H): Methyl group of the acetamide (-COCH
      
      
      
      ).
    • 
       7.6–7.9 ppm (m, 3H): Aromatic protons. The proton at position 3 (ortho to CN, meta to Cl) will show a distinct doublet or singlet depending on coupling resolution.
      
    • 
       10.2 ppm (s, 1H): Amide -NH  proton (exchangeable with D
      
      
      
      O).
IR Spectrum
  • Nitrile (C

    
    N):  Sharp band at ~2220–2230 cm
    
    
    
    .
  • Amide Carbonyl (C=O): Strong band at ~1680–1700 cm

    
    .
    
  • N-H Stretch: Broad band at ~3200–3300 cm

    
    .
    
QC Workflow

QC_Workflow Sample Crude Product TLC TLC Screening (Hex/EtOAc) Sample->TLC Purification Recrystallization (EtOH) TLC->Purification If impurities present HNMR 1H NMR (Structure Confirmation) Purification->HNMR LCMS LC-MS (MW: 194.62) Purification->LCMS Release Batch Release (>98% Purity) HNMR->Release Pass LCMS->Release Pass

Figure 2: Quality Control workflow for batch release.

Applications in Drug Development

The acetamide group in this compound is not merely a bystander; it is a versatile functional handle.[2]

  • Quinazolinone Synthesis:

    • Treatment with alkaline hydrogen peroxide (H

      
      O
      
      
      
      /NaOH) induces the hydrolysis of the nitrile to an amide, followed by cyclization with the acetamide group to form 6-chloro-2-methylquinazolin-4(3H)-one . This scaffold is prevalent in anticonvulsant and antihypertensive research.
  • Benzodiazepine Precursors:

    • The compound serves as a stable intermediate that can be further derivatized (e.g., nitration, halogenation) before removing the acetyl group to regenerate the amine for benzodiazepine ring closure.

  • Bioisosteric Probing:

    • In medicinal chemistry campaigns, the acetyl group acts as a bioisostere for urea or sulfonamide linkers, testing steric and electronic requirements in the binding pocket of target enzymes.

References

  • PubChem. (2023). Compound Summary for 2-amino-5-chlorobenzonitrile (Precursor). Retrieved from [Link]

  • ResearchGate. (2010). Synthesis of N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide and related acetanilides. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of N-substituted Chloro-cyanophenyl Acetamides

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. The isomeric specificity of a molecule dictates its biological activity, physical properties, and, ultimately, its therapeutic or functional potential. This guide addresses the critical process of determining the physical properties of a specific N-substituted chloro-cyanophenyl acetamide, with a focus on robust, validated experimental methodologies. While comprehensive data for every conceivable isomer, such as N-(4-chloro-2-cyanophenyl)acetamide, may be sparse in the public domain, the principles and protocols detailed herein provide a universal framework for the empirical determination of these crucial parameters. This document, therefore, serves as both a practical guide and a strategic blueprint for the physicochemical profiling of novel organic compounds.

Introduction: The Isomeric Challenge and the Path to Empirical Truth

The N-substituted chloro-cyanophenyl acetamide scaffold is of significant interest in medicinal chemistry and materials science due to its potential for diverse biological activities and unique electronic properties. However, the specific arrangement of substituents on the phenyl ring gives rise to numerous isomers, each with a distinct set of physical and chemical characteristics. The subject of this guide, this compound, represents a specific, less-documented isomer. In the absence of extensive literature data for this exact compound, this guide will pivot to a more instructive approach: detailing the essential experimental protocols for determining its physical properties. To provide concrete examples, we will refer to the closely related and publicly documented isomer, 2-chloro-N-(4-cyanophenyl)acetamide (CAS: 114807-80-6) [1][2]. This approach ensures that the reader is equipped with the practical knowledge to characterize any novel isomer they may synthesize.

The fundamental physical properties we will explore are:

  • Molecular Identity and Structure: The foundational data of any chemical entity.

  • Melting Point: A critical indicator of purity and identity.

  • Solubility Profile: Essential for formulation and biological studies.

  • Spectroscopic Signature (FT-IR, NMR, MS): The molecular fingerprint for structural elucidation and confirmation.

This guide is structured to provide not just the "what" but the "how" and "why" behind each experimental determination, reflecting a commitment to scientific integrity and reproducibility.

Foundational Data: Molecular Identity and Structure

Before any experimental work commences, it is crucial to establish the theoretical and registered identity of the compound of interest.

Nomenclature and Registration

For our illustrative compound, 2-chloro-N-(4-cyanophenyl)acetamide :

PropertyValueSource
IUPAC Name 2-chloro-N-(4-cyanophenyl)acetamide[2]
CAS Number 114807-80-6[1][2]
Molecular Formula C₉H₇ClN₂O[1][2]
Molecular Weight 194.62 g/mol [1][2]

For a novel or uncharacterized isomer like this compound, these values would first be determined theoretically based on its drawn structure.

Structural Representation

The structural differences between the target compound and the illustrative example are crucial to recognize.

G cluster_target This compound (Target Compound) cluster_example 2-chloro-N-(4-cyanophenyl)acetamide (Illustrative Example) img_target img_example

Caption: 2D structures of the target and illustrative compounds.

Melting Point Determination: A Measure of Purity and Identity

The melting point of a pure crystalline solid is a sharp, characteristic physical property. A broad melting range is a strong indicator of impurities.[3][4]

Experimental Protocol: Capillary Melting Point Determination

This is the most common and accessible method for determining the melting point of a solid organic compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered. This can be achieved by grinding a small amount of the crystalline solid with a mortar and pestle.

    • Take a capillary tube and seal one end by heating it in the flame of a Bunsen burner.[5]

  • Loading the Capillary Tube:

    • Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.

    • Tap the sealed end of the capillary tube on a hard surface to pack the solid into the bottom.[6] The packed sample should be approximately 1-2 mm in height.[5]

  • Measurement:

    • Place the loaded capillary tube into the sample holder of a melting point apparatus.

    • Heat the apparatus at a rate of approximately 10°C per minute until the temperature is about 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute.[3][6] This slow heating rate is crucial for an accurate determination.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Causality Behind Experimental Choices:

  • Fine Powder: A finely powdered sample ensures uniform heat distribution.

  • Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the heating block and the sample to remain in thermal equilibrium, leading to an accurate reading.[3]

Data for Illustrative Compound

G A Start with Solid Compound B Test Solubility in Water A->B C Test Solubility in 5% NaOH B->C Insoluble F Soluble in Polar Organic Solvents B->F Soluble D Test Solubility in 5% HCl C->D Insoluble E Test Solubility in Conc. H2SO4 D->E Insoluble

Caption: Decision tree for qualitative solubility testing.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide detailed information about the structure and bonding within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. [7] Experimental Protocol:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the powdered solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Expected Absorptions for N-substituted Chloro-cyanophenyl Acetamides:

  • N-H stretch: Around 3300 cm⁻¹

  • C≡N stretch (nitrile): Around 2230-2210 cm⁻¹

  • C=O stretch (amide): Around 1680-1630 cm⁻¹

  • C-Cl stretch: Around 800-600 cm⁻¹

  • Aromatic C=C and C-H stretches/bends: In their characteristic regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. [8][9] Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. [10] * Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter. * Add a small amount of an internal standard, such as tetramethylsilane (TMS), if one is not already present in the solvent.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • The instrument will "lock" onto the deuterium signal of the solvent, "shim" the magnetic field to optimize its homogeneity, and then acquire the spectrum. [10] Expected ¹H NMR Signals:

  • Aromatic protons (on the phenyl ring).

  • A singlet for the -CH₂- protons of the acetamide group (for 2-chloro-N-(4-cyanophenyl)acetamide).

  • A singlet for the N-H proton of the amide.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. [11][12] Experimental Protocol (Electron Ionization - EI):

  • Sample Introduction:

    • A small amount of the sample is introduced into the instrument, where it is vaporized. [13]

  • Ionization:

    • The vaporized molecules are bombarded with a high-energy electron beam, which knocks off an electron to form a molecular ion (M⁺·). [11]

  • Mass Analysis and Detection:

    • The ions are accelerated and deflected by a magnetic field. The degree of deflection is dependent on the mass-to-charge ratio (m/z). [13] * A detector measures the abundance of ions at each m/z value, generating the mass spectrum.

Expected Data:

  • A molecular ion peak corresponding to the molecular weight of the compound (e.g., at m/z 194 and 196 for C₉H₇ClN₂O due to the isotopes of chlorine).

  • Fragment ions corresponding to the loss of specific parts of the molecule.

Spectroscopic Data for Illustrative Compound

For 2-chloro-N-(4-cyanophenyl)acetamide , predicted mass spectral data shows a [M+H]⁺ peak at m/z 195.03197. [14]Experimental determination would be necessary to confirm this and to obtain the full FT-IR and NMR spectra.

Conclusion: A Framework for Rigorous Characterization

References

  • Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]

  • Solubility test for Organic Compounds. (2024, September 24). [Link]

  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. [Link]

  • Experiment (1) Determination of Melting Points. (2021, September 19). [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • NMR Sample Preparation. [Link]

  • Classification of organic compounds By solubility. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Experiment 1 Solubility of Organic Compounds. Scribd. [Link]

  • Experiment 1: Melting-point Determinations. [Link]

  • Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. [Link]

  • 2-chloro-N-(4-cyanophenyl)acetamide | C9H7ClN2O | CID 2168015. PubChem. [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). alwsci. [Link]

  • Nuclear Magnetic Resonance Spectroscopy. (2023, January 22). Chemistry LibreTexts. [Link]

  • NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. [Link]

  • Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. (2021, November 17). inChemistry. [Link]

  • CAS No : 1900865-84-0 | Product Name : N-(4-Cyanophenyl)-2-((4-cyanophenyl)amino)acetamide. Pharmaffiliates. [Link]

  • Mass Spectrometry. MSU chemistry. [Link]

  • Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23). HSCprep. [Link]

  • Acetamide, N-(4-chlorophenyl)-. the NIST WebBook. [Link]

  • Introduction to Fourier Transform Infrared Spectrometry. [Link]

  • Acetamide, N-(4-chlorophenyl)-2-cyano- - Substance Details - SRS. US EPA. [Link]

  • Best Practice Guide - for Generating Mass Spectra. National Measurement Laboratory. [Link]

  • 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. (2021, December 10). Chemistry LibreTexts. [Link]

  • fourier transform infrared spectroscopy. [Link]

  • 2-chloro-n-(4-cyanophenyl)acetamide (C9H7ClN2O). PubChemLite. [Link]

  • 4.2: IR Spectroscopy. (2022, September 05). Chemistry LibreTexts. [Link]

  • Mass spectrometry (MS). Jack Westin. [Link]

  • CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
  • The Basics of FTIR Spectroscopy: An Industry Guide. (2023, August 17). Innovatech Labs. [Link]

  • FTIR Analysis. RTI Laboratories. [Link]

  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. [Link]

Sources

Methodological & Application

synthesis of N-(4-chloro-2-cyanophenyl)acetamide from 2-amino-5-chlorobenzonitrile

[1]

Abstract & Strategic Significance

The synthesis of N-(4-chloro-2-cyanophenyl)acetamide from 2-amino-5-chlorobenzonitrile is a pivotal transformation in the construction of quinazolinone pharmacophores.[1] These fused heterocyclic scaffolds are ubiquitous in kinase inhibitors (e.g., EGFR inhibitors), antivirals (e.g., Letermovir intermediates), and novel anticonvulsants. This guide provides a robust, scalable protocol for the clean acetylation of the aniline moiety while preserving the sensitive nitrile group, ensuring high yield and purity for downstream cyclization.

Retrosynthetic Analysis & Reaction Mechanism

The transformation is a nucleophilic acyl substitution. The electron-withdrawing nature of the nitrile (ortho) and chlorine (para) substituents on the aniline ring reduces the nucleophilicity of the amine, requiring optimized conditions to ensure complete conversion without forcing conditions that might hydrolyze the nitrile.

Reaction Scheme

The following diagram illustrates the conversion and the subsequent potential cyclization to a quinazolinone scaffold.

ReactionSchemeSM2-Amino-5-chlorobenzonitrile(CAS: 5922-60-1)MW: 152.58IntermediateTetrahedralIntermediateSM->IntermediateNucleophilic AttackReagentAcylating Agent(Ac2O or AcCl)Reagent->IntermediateProductThis compound(Target)MW: 194.62Intermediate->ProductElimination of LG(-AcOH / -HCl)Quinazolinone6-Chloro-2-methyl-4(3H)-quinazolinone(Downstream Scaffold)Product->QuinazolinoneCyclization(NaOH/H2O2 or H+)

Figure 1: Reaction pathway from precursor to target amide and potential downstream application.[1]

Experimental Protocols

Two methods are provided: Method A (Standard/Green) using acetic anhydride, ideal for scale-up; and Method B (Fast) using acetyl chloride, ideal for small-scale discovery chemistry.[1]

Method A: Acetic Anhydride Protocol (Recommended for Scale-Up)

Rationale: Acetic anhydride is less moisture-sensitive than acetyl chloride and produces acetic acid as the byproduct, which can serve as the solvent.[1]

Reagents:

  • 2-Amino-5-chlorobenzonitrile (1.0 equiv)[1]

  • Acetic Anhydride (2.0 - 3.0 equiv)[1]

  • Glacial Acetic Acid (Solvent, 5-10 volumes)[1]

  • Catalyst: Sodium Acetate (0.1 equiv) or H2SO4 (1 drop) - Optional, speeds up reaction.[1]

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 2-amino-5-chlorobenzonitrile (e.g., 5.0 g, 32.7 mmol) and glacial acetic acid (25 mL).

  • Addition: Add acetic anhydride (6.2 mL, ~65 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (118°C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3).[1] The starting material (Rf ~0.[2]5) should disappear, replaced by a lower Rf spot (amide).

  • Quench: Cool the mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring. The product should precipitate immediately.

  • Workup: Stir for 30 minutes to hydrolyze excess anhydride. Filter the solid precipitate.[3][4]

  • Purification: Wash the filter cake with cold water (3 x 20 mL) to remove acetic acid. Recrystallize from Ethanol/Water (9:1) if necessary.[1]

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Method B: Acetyl Chloride Protocol (Mild Conditions)

Rationale: Uses a non-nucleophilic base to scavenge HCl.[1] Useful if the substrate is sensitive to high heat.

Reagents:

  • 2-Amino-5-chlorobenzonitrile (1.0 equiv)[1]

  • Acetyl Chloride (1.2 equiv)[1]

  • Triethylamine (TEA) or Pyridine (1.5 equiv)[1]

  • DCM (Dichloromethane) or THF (Solvent, 10 volumes)

Step-by-Step Procedure:

  • Setup: Dissolve 2-amino-5-chlorobenzonitrile (1.0 g, 6.5 mmol) in anhydrous DCM (10 mL) under Nitrogen atmosphere.

  • Base Addition: Add Triethylamine (1.36 mL, 9.8 mmol). Cool to 0°C .[1][2]

  • Acylation: Add Acetyl Chloride (0.56 mL, 7.8 mmol) dropwise over 10 minutes.

    • Exotherm Alert: Maintain temperature < 10°C during addition.[1]

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Workup: Wash the organic layer with 1M HCl (to remove excess amine/pyridine), then saturated NaHCO3 (to neutralize acid), and finally Brine.

  • Isolation: Dry over MgSO4, filter, and concentrate in vacuo to yield the crude solid.

Process Analytical Technology (PAT) & Decision Logic[1]

Use the following decision tree to troubleshoot or select the appropriate workup based on in-process controls.

WorkflowStartReaction Complete?(TLC/HPLC)YesProceed to QuenchStart->YesSM < 2%NoCheck Temperature/TimeStart->NoSM > 2%QuenchPour into Ice WaterYes->QuenchNo->StartAdd Catalyst/HeatPrecipitateSolid Forms?Quench->PrecipitateFilterFiltration & Wash(Method A)Precipitate->FilterYes (High Yield)ExtractDCM Extraction(Method B)Precipitate->ExtractNo (Oily/Soluble)

Figure 2: Operational workflow for reaction monitoring and workup selection.

Characterization & Validation Criteria

To ensure scientific integrity, the isolated product must meet the following specifications.

ParameterSpecificationMethod/Notes
Appearance White to off-white solidVisual inspection.[1]
Melting Point 170–180°C (Expected)Distinct from SM (96–99°C).[1] Higher MP indicates amide formation.[1]
IR Spectrum ν(NH): ~3250 cm⁻¹ν(CN): ~2225 cm⁻¹ν(C=O): ~1680 cm⁻¹Key diagnostic: Appearance of Carbonyl (C=O) and shift of NH.[1][5] Retention of Nitrile (CN).[1][6]
¹H NMR (DMSO-d₆)δ ~2.1 ppm (s, 3H, COCH₃)δ ~10.5 ppm (s, 1H, NH)Methyl singlet and downfield Amide proton are definitive proofs of acetylation.
Mass Spec [M+H]⁺ = 195.03 ESI+ Mode.[1][7] Characteristic Chlorine isotope pattern (3:1 ratio for ³⁵Cl/³⁷Cl).[1]

Application Context: Quinazolinone Synthesis

This intermediate is frequently cyclized to form 6-chloro-2-methyl-4(3H)-quinazolinone .[1]

  • Protocol: Treat the isolated this compound with basic hydrogen peroxide (NaOH/H₂O₂) or acid catalysis to effect the ring closure.[1]

  • Significance: This scaffold is a bio-isostere for various purine analogs and is found in bioactive molecules exhibiting anticonvulsant and antihypertensive properties.

Safety & Handling

  • 2-Amino-5-chlorobenzonitrile: Harmful if swallowed or inhaled.[1] Releases toxic fumes (HCN, NOx, Cl) upon thermal decomposition. Handle in a fume hood.

  • Acetic Anhydride/Acetyl Chloride: Corrosive, lachrymators. React violently with water.[1]

  • Nitrile Stability: Avoid strong aqueous acids at high temperatures for prolonged periods unless hydrolysis to the acid is desired.

References

  • Starting Material Properties: Sigma-Aldrich. 2-Amino-5-chlorobenzonitrile Product Sheet. CAS 5922-60-1.[1][8][9] Link

  • General Acetylation Protocol: BenchChem. Protocol for Acylation Reaction with Benzoyl Chlorides. Link

  • Quinazolinone Cyclization Context: Synthesis of quinazolinones via oxidative cyclization. Organic Chemistry Portal. Link

  • Spectral Data (Analogous): NIST WebBook. Acetamide, N-(4-chlorophenyl)- Mass Spectrum. (For fragmentation pattern comparison). Link

Application Note: A Validated Protocol for the N-Acetylation of 2-amino-5-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Protection of a Key Pharmaceutical Intermediate

2-Amino-5-chlorobenzonitrile is a pivotal building block in the synthesis of various pharmacologically active molecules, notably as a precursor to several benzodiazepine derivatives.[1][2] The primary aromatic amine group in this molecule is highly reactive and can lead to undesired side reactions or polymerization under various synthetic conditions. Acetylation serves as an effective and reversible strategy to protect this amino group, transforming it into a less nucleophilic and less activating acetamide.[3] This transformation moderates the reactivity of the aromatic ring, enabling more controlled and selective downstream functionalization.

This application note provides a detailed, validated protocol for the N-acetylation of 2-amino-5-chlorobenzonitrile to yield 2-acetamido-5-chlorobenzonitrile. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the amino group attacks an electrophilic carbonyl carbon of acetic anhydride.[4][5] We will detail the experimental procedure, the rationale behind each step, methods for product isolation and purification, and analytical techniques for structural validation.

Reaction Mechanism: Nucleophilic Acyl Substitution

The acetylation of 2-amino-5-chlorobenzonitrile is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine initiates a nucleophilic attack on one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, expelling an acetate ion—a stable leaving group. A final deprotonation step, facilitated by a mild base, yields the neutral amide product, 2-acetamido-5-chlorobenzonitrile, and acetic acid as a byproduct.

Caption: Mechanism for the acetylation of an aromatic amine.

Materials, Reagents, and Equipment

Reagent & Material Data
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberPuritySupplier
2-Amino-5-chlorobenzonitrileH₂NC₆H₃(Cl)CN152.585922-60-1≥98%Sigma-Aldrich
Acetic Anhydride(CH₃CO)₂O102.09108-24-7≥99%Sigma-Aldrich
Sodium Acetate (Anhydrous)CH₃COONa82.03127-09-3≥99%Sigma-Aldrich
Deionized WaterH₂O18.027732-18-5--
Ethanol (95%)C₂H₅OH46.0764-17-595%Fisher Scientific
Hydrochloric Acid (conc.)HCl36.467647-01-0~37%Sigma-Aldrich
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Graduated cylinders (10 mL, 50 mL)

  • Beakers (50 mL, 250 mL)

  • Büchner funnel and filter flask

  • Whatman filter paper (Grade 1)

  • Recrystallization dish

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

  • TLC plates (Silica gel 60 F₂₅₄) and development chamber

Detailed Experimental Protocol

This protocol is designed for a ~5g scale synthesis of 2-acetamido-5-chlorobenzonitrile.

Step 1: Dissolution of the Starting Amine
  • Place 5.00 g (32.8 mmol) of 2-amino-5-chlorobenzonitrile into a 100 mL round-bottom flask containing a magnetic stir bar.

  • Add 30 mL of deionized water.

  • Add 2.8 mL (~33.6 mmol) of concentrated hydrochloric acid dropwise while stirring. The amine will dissolve to form its hydrochloride salt.

Scientist's Note: Converting the water-insoluble amine to its hydrochloride salt ensures it is fully dissolved in the aqueous medium, creating a homogeneous solution for the reaction. This prevents localized reactions and ensures efficient conversion.[3]

Step 2: Acetylation Reaction
  • Cool the flask in an ice bath to approximately 0-5 °C.

  • In a separate beaker, prepare a solution of 5.5 g (67.0 mmol) of anhydrous sodium acetate in 20 mL of deionized water.

  • While vigorously stirring the cooled amine hydrochloride solution, add 3.5 mL (37.1 mmol) of acetic anhydride in one portion.

  • Immediately following the addition of acetic anhydride, add the sodium acetate solution to the reaction flask.

  • A thick white precipitate of the product, 2-acetamido-5-chlorobenzonitrile, should form almost instantly.

  • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

Scientist's Note: The reaction is exothermic, and cooling prevents potential side reactions. The immediate addition of sodium acetate is critical; it neutralizes the hydrochloric acid and the acetic acid byproduct, which deprotonates the ammonium intermediate, regenerating the more nucleophilic free amine in situ to react with the anhydride.[3]

Step 3: Product Isolation
  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with two portions of 25 mL of cold deionized water to remove any unreacted salts and water-soluble impurities.

  • Press the solid dry on the filter paper to remove as much water as possible.

Step 4: Purification by Recrystallization
  • Transfer the crude solid to a 250 mL beaker.

  • Add a minimal amount of a 1:1 ethanol/water mixture and heat gently on a hot plate with stirring until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified, crystalline product by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in a vacuum oven at 60 °C to a constant weight.

Scientist's Note: Recrystallization is a standard purification technique for solid organic compounds. The choice of a mixed solvent system (ethanol/water) allows for fine-tuning of solubility; the product is soluble in the hot solvent but sparingly soluble when cold, enabling the separation from impurities that remain dissolved.[3]

Experimental Workflow Diagram

Caption: Synthesis and validation workflow for 2-acetamido-5-chlorobenzonitrile.

Product Characterization and Validation

A successful synthesis is validated by confirming the structure and purity of the final product.

  • Yield Calculation: Determine the final weight of the dried product and calculate the percentage yield based on the initial amount of 2-amino-5-chlorobenzonitrile.

  • Thin-Layer Chromatography (TLC): Spot the starting material and the final product on a TLC plate. The product should appear as a single spot with a different Rƒ value than the starting material.

  • Melting Point: Determine the melting point of the purified product. A sharp melting range close to the literature value indicates high purity.

  • FT-IR Spectroscopy:

    • Expected Disappearance: N-H stretches of primary amine (~3400-3200 cm⁻¹).

    • Expected Appearance: A strong amide C=O (Amide I) band around 1660-1680 cm⁻¹ and a secondary amide N-H stretch around 3300 cm⁻¹.

  • ¹H NMR Spectroscopy:

    • Expected Signals: A new singlet integrating to 3H in the ~2.2 ppm region (acetyl CH₃), an N-H singlet (amide proton), and characteristic shifts in the aromatic proton signals compared to the starting material.

Safety and Waste Disposal

7.1 Chemical Handling and Personal Protective Equipment (PPE)

  • Acetic Anhydride: Highly corrosive, a lachrymator, flammable, and reacts violently with water.[6][7] It must be handled exclusively within a certified chemical fume hood.[7][8] Wear nitrile gloves, a flame-retardant lab coat, and chemical splash goggles.[8]

  • 2-Amino-5-chlorobenzonitrile: Harmful if swallowed, inhaled, or in contact with skin. Causes serious eye and skin irritation.[9] Avoid generating dust.

  • Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle with appropriate PPE in a well-ventilated area or fume hood.

7.2 Waste Disposal

  • Aqueous Filtrate: The combined aqueous filtrates from the isolation and washing steps should be neutralized with sodium bicarbonate before disposal down the drain with copious amounts of water, in accordance with local regulations.

  • Organic Solvents: The mother liquor from recrystallization and any other organic waste should be collected in a designated halogenated organic waste container for proper disposal.

References

  • Acetylation of Aniline (Experiment) . Chemistry LibreTexts. [Link]

  • A Convenient Laboratory Preparation of Acetanilide . Resonance – Journal of Science Education. [Link]

  • Prebiotic Peptide Ligation by Chemoselective Aminonitrile Coupling in Water . UCL Discovery. [Link]

  • What happens to acetic anhydride after reacting with aniline? . Quora. [Link]

  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid . International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • What safety precautions should you take when working with acetic anhydride? . Quora. [Link]

  • ACETIC ANHYDRIDE - Safety Data Sheet . Sdfine. [Link]

  • 2-Amino-5-chlorobenzonitrile - Regulatory Information . Georganics. [Link]

Sources

Application Notes and Protocols: N-(4-chloro-2-cyanophenyl)acetamide as a Versatile Precursor for Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold and the Strategic Importance of N-(4-chloro-2-cyanophenyl)acetamide

The quinazoline ring system is a cornerstone of medicinal chemistry, forming the structural core of a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2][3][4] This privileged scaffold is found in drugs exhibiting anticancer, anti-inflammatory, analgesic, antibacterial, and antiviral properties, among others.[1][2][4] The diverse pharmacological profiles of quinazoline derivatives have fueled extensive research into novel and efficient synthetic methodologies for their preparation.

This compound has emerged as a particularly valuable and versatile precursor for the synthesis of substituted quinazolines. Its strategic arrangement of functional groups—a cyano group ortho to an acetamido group on a chlorinated benzene ring—provides a powerful platform for intramolecular cyclization reactions, leading to the formation of the quinazoline core. This document provides detailed application notes and protocols for the conversion of this compound into quinazoline derivatives, with a focus on the underlying reaction mechanisms and practical experimental guidance for researchers in drug discovery and organic synthesis.

Synthetic Strategies: From Precursor to Quinazoline Core

The transformation of this compound to a quinazoline scaffold primarily relies on intramolecular cyclization, which can be promoted under either acidic or basic conditions. The choice of catalyst dictates the reaction mechanism and can influence the final product.

Acid-Catalyzed Cyclization: A Direct Route to Quinazolin-4-ones

Acid-catalyzed cyclization proceeds through the initial hydrolysis of the cyano group to an amide, followed by an intramolecular nucleophilic attack of the newly formed amide onto the protonated acetamido carbonyl group. This pathway is a direct and efficient method for the synthesis of 2-methyl-7-chloroquinazolin-4(3H)-one.

Mechanism of Acid-Catalyzed Cyclization:

The reaction is initiated by the protonation of the nitrile nitrogen, which activates the carbon towards nucleophilic attack by water. Subsequent tautomerization and hydrolysis yield a primary amide. The reaction then proceeds via an intramolecular cyclization, followed by dehydration to yield the stable quinazolin-4-one ring system.

Acid_Catalyzed_Cyclization cluster_hydrolysis Step 1: Nitrile Hydrolysis cluster_cyclization Step 2: Intramolecular Cyclization & Dehydration Start This compound ProtonatedNitrile Protonated Nitrile Start->ProtonatedNitrile + H⁺ AmideIntermediate Ortho-Amido Intermediate ProtonatedNitrile->AmideIntermediate + H₂O - H⁺ ProtonatedCarbonyl Protonated Acetamido Carbonyl AmideIntermediate->ProtonatedCarbonyl + H⁺ CyclizedIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->CyclizedIntermediate Intramolecular Nucleophilic Attack FinalProduct 2-Methyl-7-chloroquinazolin-4(3H)-one CyclizedIntermediate->FinalProduct - H₂O - H⁺

Caption: Acid-catalyzed cyclization of this compound.

Experimental Protocol: Acid-Catalyzed Synthesis of 2-Methyl-7-chloroquinazolin-4(3H)-one

Reagent/ParameterValue/Description
Starting Material This compound
Reagent Concentrated Sulfuric Acid (H₂SO₄)
Solvent None (neat) or Glacial Acetic Acid
Temperature 100-120 °C
Reaction Time 2-4 hours
Work-up Quenching with ice-water, neutralization, filtration

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Carefully add concentrated sulfuric acid (5-10 eq) dropwise while cooling the flask in an ice bath.

  • After the addition is complete, heat the reaction mixture to 100-120 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude product.

  • Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Base-Catalyzed Cyclization: An Alternative Pathway

Base-catalyzed cyclization offers an alternative route, often proceeding through a different mechanistic pathway. In this scenario, the acetamido proton is abstracted by the base, generating a nucleophilic nitrogen that attacks the cyano group.

Mechanism of Base-Catalyzed Cyclization:

The reaction is initiated by the deprotonation of the acetamido nitrogen. The resulting anion then undergoes an intramolecular nucleophilic attack on the adjacent cyano group, forming a cyclic intermediate. Tautomerization of this intermediate leads to the formation of the quinazolin-4-one product.

Base_Catalyzed_Cyclization Start This compound Anion Acetamido Anion Start->Anion + Base - H⁺ CyclicIntermediate Cyclic Intermediate Anion->CyclicIntermediate Intramolecular Nucleophilic Attack FinalProduct 2-Methyl-7-chloroquinazolin-4(3H)-one CyclicIntermediate->FinalProduct Tautomerization

Caption: Base-catalyzed cyclization of this compound.

Experimental Protocol: Base-Catalyzed Synthesis of 2-Methyl-7-chloroquinazolin-4(3H)-one

Reagent/ParameterValue/Description
Starting Material This compound
Reagent Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
Solvent Ethanol or a mixture of Ethanol and Water
Temperature Reflux (approx. 80-100 °C)
Reaction Time 4-8 hours
Work-up Acidification, filtration

Step-by-Step Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid until the pH is approximately 7.

  • The precipitated product is collected by vacuum filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Dehydrative Cyclization using POCl₃: Synthesis of 4-Chloroquinazolines

For the synthesis of 4-chloroquinazoline derivatives, a powerful two-step, one-pot approach involves the use of phosphorus oxychloride (POCl₃). This reagent acts as both a dehydrating and chlorinating agent, transforming the acetamido group into a chloro-substituted imine, which then undergoes cyclization.

Mechanism of POCl₃-Mediated Cyclization:

Phosphorus oxychloride activates the carbonyl oxygen of the acetamido group, facilitating an intramolecular cyclization. Subsequent aromatization and chlorination at the 4-position yield the 2-methyl-4,7-dichloroquinazoline.

POCl3_Mediated_Cyclization Start This compound ActivatedCarbonyl Activated Carbonyl Intermediate Start->ActivatedCarbonyl + POCl₃ CyclizedIntermediate Cyclized Intermediate ActivatedCarbonyl->CyclizedIntermediate Intramolecular Cyclization FinalProduct 2-Methyl-4,7-dichloroquinazoline CyclizedIntermediate->FinalProduct Aromatization & Chlorination

Caption: POCl₃-mediated synthesis of 2-methyl-4,7-dichloroquinazoline.

Experimental Protocol: Synthesis of 2-Methyl-4,7-dichloroquinazoline

Reagent/ParameterValue/Description
Starting Material This compound
Reagent Phosphorus Oxychloride (POCl₃)
Co-reagent/Catalyst N,N-Dimethylaniline (optional, as a base)
Solvent None (neat) or a high-boiling inert solvent (e.g., toluene)
Temperature Reflux (approx. 110-120 °C)
Reaction Time 3-6 hours
Work-up Removal of excess POCl₃, quenching with ice-water, extraction

Step-by-Step Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, place this compound (1.0 eq).

  • Add phosphorus oxychloride (5-10 eq) and, if desired, a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture and carefully remove the excess POCl₃ under reduced pressure.

  • The residue is then cautiously quenched by pouring it onto a mixture of crushed ice and a suitable organic solvent like dichloromethane or ethyl acetate.

  • The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

  • The combined organic layers are washed with a saturated sodium bicarbonate solution, then with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product can be purified by column chromatography on silica gel.

Conclusion and Future Outlook

This compound serves as an exceptionally useful and adaptable starting material for the synthesis of medicinally relevant quinazoline derivatives. The protocols detailed herein provide robust and reproducible methods for accessing both quinazolin-4-ones and 4-chloroquinazolines, which can be further functionalized to generate diverse libraries of compounds for drug discovery programs. The choice of synthetic strategy—acid-catalyzed, base-catalyzed, or POCl₃-mediated cyclization—allows for tailored access to specific quinazoline scaffolds, underscoring the value of this precursor in modern synthetic and medicinal chemistry. Further exploration of catalytic systems and reaction conditions may lead to even more efficient and environmentally benign synthetic routes.

References

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (n.d.). ResearchGate. [Link]

  • Quinazoline-4(3H)-ones' Effect on Medicinal Chemistry: A Summing-Up. (n.d.). TSI Journals. [Link]

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). Encyclopedia.pub. [Link]

Sources

Application Note: Chemoselective Hydrolysis of N-(4-chloro-2-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the procedure for the chemoselective hydrolysis of N-(4-chloro-2-cyanophenyl)acetamide (also known as N-acetyl-4-chloro-2-cyanoaniline) to yield 2-amino-5-chlorobenzonitrile . The primary challenge in this transformation is the selective cleavage of the acetamide bond (


) without affecting the labile nitrile group (

), which is prone to hydrolysis under similar acidic or basic conditions. This guide presents two validated protocols: a standard aqueous acidic hydrolysis for general bulk preparation and a highly selective anhydrous methanolysis for high-purity applications.

Introduction & Chemical Context

2-amino-5-chlorobenzonitrile (CAS: 5922-60-1) is a critical intermediate in the synthesis of disperse azo dyes and pharmaceutical compounds (e.g., Letrozole precursors). It is typically generated by deprotecting its N-acetyl precursor.

The Selectivity Challenge

The hydrolysis of the acetamide group requires nucleophilic attack at the carbonyl carbon. However, the ortho-cyano group is also susceptible to hydrolysis, potentially yielding the primary amide (2-amino-5-chlorobenzamide) or the carboxylic acid (2-amino-5-chlorobenzoic acid).

  • Path A (Desired): Deacetylation to free amine.

  • Path B (Side Reaction): Hydrolysis of Nitrile to Amide.

  • Path C (Side Reaction): Hydrolysis of Nitrile to Acid.

The protocols below are engineered to maximize Path A while kinetically inhibiting Paths B and C.

Reaction Scheme & Logic

ReactionScheme SM This compound (Starting Material) Prod 2-amino-5-chlorobenzonitrile (Target Product) SM->Prod  Path A: Selective Deacetylation (Dilute Acid or MeOH/SOCl2) Side1 2-amino-5-chlorobenzamide (Over-hydrolysis Impurity) Prod->Side1  Path B: Nitrile Hydrolysis (Strong Acid/Heat/Long Time)

Figure 1: Reaction pathways showing the desired deacetylation and the potential over-hydrolysis of the nitrile group.

Experimental Protocols

Method A: Standard Acidic Hydrolysis (Robust & Scalable)

This method utilizes dilute hydrochloric acid in an ethanol/water co-solvent system. The presence of ethanol ensures solubility of the hydrophobic starting material, while the acid concentration is kept sufficiently low (approx. 1.5 - 2.0 M) to cleave the amide bond without hydrating the nitrile.

Reagents:

  • This compound (1.0 eq)

  • Hydrochloric Acid (37%, conc.)

  • Ethanol (95% or absolute)

  • Water (Deionized)[1][2]

  • Sodium Bicarbonate (sat. aq.) for neutralization[3]

Protocol Steps:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10.0 g of this compound in 40 mL of Ethanol .

  • Acid Addition: Slowly add 10 mL of Water followed by 10 mL of conc. HCl . The final acid concentration is approximately 2 M.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Critical Control Point: Monitor by TLC (30% EtOAc/Hexane) every 30 minutes. The reaction typically completes in 1.5 to 2.5 hours . Do not exceed 3 hours to prevent nitrile hydrolysis.

  • Quench: Once the starting material is consumed (<1%), cool the reaction mixture to 0–5°C in an ice bath.

  • Neutralization: Slowly add saturated Sodium Bicarbonate solution until pH ~7-8. The free amine product typically precipitates as a solid.

  • Isolation: Filter the precipitate. Wash the filter cake with cold water (3 x 20 mL) to remove salts.

  • Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.

Method B: Anhydrous Methanolysis (High Selectivity)

For high-purity applications where no nitrile hydrolysis can be tolerated, this method uses thionyl chloride in methanol. This generates anhydrous HCl in situ and drives the reaction via transesterification (forming methyl acetate), which is irreversible and milder on the nitrile group.

Reagents:

  • This compound (1.0 eq)

  • Thionyl Chloride (SOCl₂, 1.2 eq)

  • Methanol (Anhydrous, 10-15 volumes)

Protocol Steps:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add 5.0 g  of starting material and 50 mL of anhydrous Methanol .
    
  • Catalyst Generation: Cool the solution to 0°C. Dropwise add 2.2 mL (1.2 eq) of Thionyl Chloride . Caution: Exothermic reaction, releases SO₂ and HCl gas.

  • Reaction: Remove the ice bath and heat to mild reflux (65°C).

  • Monitoring: Monitor by HPLC or TLC. Reaction is usually complete in 3–5 hours .

    • Mechanism:[3][4][5][6][7][8] The acetamide is converted to the amine and methyl acetate. Since water is absent, the nitrile cannot hydrolyze.

  • Workup: Evaporate the solvent (Methanol/Methyl Acetate) under reduced pressure.

  • Neutralization: Resuspend the residue in water and adjust pH to 8 with 10% NaOH or NaHCO₃.

  • Filtration: Collect the solid product by filtration, wash with water, and dry.

Analytical Validation (QC)

ParameterStarting Material (Acetamide)Product (Amine)Side Product (Amide)
IR Spectrum C=O stretch ~1670 cm⁻¹CN stretch ~2230 cm⁻¹Doublet NH₂ ~3300-3400 cm⁻¹ CN stretch ~2220 cm⁻¹ (Retained)Amide I/II bandsLoss of sharp CN peak
¹H NMR (DMSO-d₆) Singlet ~2.1 ppm (CH₃-CO)NH singlet ~10.0 ppmBroad singlet ~6.0-6.5 ppm (NH₂) Loss of CH₃ singletTwo broad NH peaksNo CH₃ singlet
TLC (3:7 EtOAc:Hex) R_f ~ 0.4R_f ~ 0.6 (Less polar) R_f ~ 0.1 (More polar)

Key QC Check: Ensure the IR spectrum shows the retention of the sharp nitrile peak at ~2220 cm⁻¹. If this peak broadens or disappears, nitrile hydrolysis has occurred.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis or loss during filtration.Increase reflux time (monitor closely). Ensure pH is basic (>8) during precipitation to fully deprotonate the amine.
Nitrile Hydrolysis (Amide impurity) Acid concentration too high or reaction time too long.Switch to Method B (Methanolysis) . Reduce HCl concentration to 1M in Method A.
Product is Oily/Sticky Impurities or residual solvent.Recrystallize from Ethanol/Water (1:1).
Incomplete Reaction Poor solubility of starting material.Increase Ethanol ratio. Ensure vigorous stirring.
Process Workflow Diagram

Workflow start Start: N-acetyl precursor dissolve Dissolve in EtOH start->dissolve add_acid Add dilute HCl (2M) dissolve->add_acid reflux Reflux 80°C (1.5 - 2.5h) add_acid->reflux check QC Check: TLC/HPLC (Is SM consumed?) reflux->check check->reflux No quench Cool to 0°C & Neutralize (pH 7-8 with NaHCO3) check->quench Yes filter Filter & Wash (Cold H2O) quench->filter dry Dry (Vac Oven, 45°C) filter->dry

Figure 2: Workflow for Method A (Standard Acidic Hydrolysis).

Safety & Handling

  • Cyanide Functionality: While the nitrile group is covalently bound, avoid strong oxidative conditions or extremely low pH (<1) with heat, which could theoretically release traces of HCN, although unlikely under these specific protocols.

  • Thionyl Chloride (Method B): Extremely corrosive and reacts violently with water. Handle only in a fume hood under anhydrous conditions.

  • Waste Disposal: The aqueous filtrate from Method A contains aniline derivatives and should be treated as hazardous organic waste.

References

  • ResearchGate. (2011). A facile and efficient method for the selective deacylation of N-arylacetamides... catalyzed by SOCl2. Retrieved October 26, 2025, from [Link]

  • PubChem. (2025). 2-chloro-N-(4-cyanophenyl)acetamide Compound Summary. Retrieved October 26, 2025, from [Link]

  • Chemistry Steps. (2024). Hydrolysis of Nitriles - Acidic and Basic Conditions. Retrieved October 26, 2025, from [Link]

Sources

Application Notes & Protocols: N-(4-chloro-2-cyanophenyl)acetamide as a Strategic Intermediate in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the synthesis and application of N-(4-chloro-2-cyanophenyl)acetamide, a highly versatile intermediate for the construction of medicinally relevant heterocyclic scaffolds. We detail a robust protocol for its preparation from 2-amino-5-chlorobenzonitrile and explore its primary application in the synthesis of the quinazolinone core through a base-mediated intramolecular cyclization. Mechanistic insights into the key transformations are provided, emphasizing the causality behind experimental choices. Furthermore, we discuss the strategic importance of the C4-chloro substituent on the phenyl ring as a reactive handle for late-stage functionalization, enabling the generation of diverse compound libraries for drug discovery programs. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in heterocyclic chemistry and drug development.

Foundational Principles & Strategic Value

This compound is a bifunctional organic molecule engineered for efficient heterocycle synthesis. Its structure is notable for three key features:

  • Ortho-Acetamido-Nitrile Moiety: The vicinal arrangement of the acetamide and cyano groups on the aromatic ring is a classic precursor for intramolecular cyclization reactions, primarily leading to the formation of fused pyrimidine systems.

  • The Acetamide Group: Beyond its role as a cyclization precursor, the N-acetyl group provides a masked amino functionality and activates the molecule for specific transformations. The methyl group introduced via acetylation becomes an integral part of the resulting heterocycle.

  • The C4-Chloro Substituent: This halogen serves as a crucial functional handle. In the context of medicinal chemistry, its presence on the final heterocyclic product allows for extensive diversification via modern cross-coupling methodologies, such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions.

The primary value of this intermediate lies in its ability to streamline the synthesis of quinazoline and quinazolinone derivatives. These scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology and anti-inflammatory research.[1][2][3][4]

Synthesis of the Intermediate: this compound

The preparation of the title intermediate is a straightforward N-acylation of the commercially available 2-amino-5-chlorobenzonitrile. The following protocol is optimized for high yield and purity.

Synthesis Workflow

The workflow involves the direct acetylation of the primary amino group of 2-amino-5-chlorobenzonitrile using acetic anhydride. Pyridine is used as a nucleophilic catalyst and as a base to neutralize the acetic acid byproduct.

cluster_start Starting Materials cluster_proc Reaction Protocol cluster_iso Isolation & Purification SM1 2-Amino-5-chlorobenzonitrile Proc1 Dissolve SM1 in Pyridine (0-5 °C, under N2) SM1->Proc1 SM2 Acetic Anhydride Proc2 Slowly add Acetic Anhydride SM2->Proc2 SM3 Pyridine (Solvent/Base) SM3->Proc1 Proc1->Proc2 Proc3 Warm to RT, Stir 12h Proc2->Proc3 Proc4 Quench with ice-water Proc3->Proc4 Iso1 Filter Precipitate Proc4->Iso1 Iso2 Wash with H2O, cold EtOH Iso1->Iso2 Iso3 Dry under vacuum Iso2->Iso3 Final This compound (Product) Iso3->Final

Caption: Workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Role
2-Amino-5-chlorobenzonitrile152.5810.0 g65.5Starting Material
Pyridine79.1050 mL-Solvent/Base
Acetic Anhydride102.097.0 mL74.2Acetylating Agent
Deionized Water18.02250 mL-Quenching/Wash
Ethanol (cold)46.0750 mL-Wash Solvent

Procedure

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-5-chlorobenzonitrile (10.0 g, 65.5 mmol).[5]

  • Dissolution: Add pyridine (50 mL) and stir the mixture to dissolve the starting material completely. Cool the flask to 0-5 °C using an ice bath.

  • Acetylation: Add acetic anhydride (7.0 mL, 74.2 mmol) dropwise to the cooled solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker containing 250 mL of ice-cold deionized water while stirring vigorously. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with deionized water (2 x 50 mL) followed by cold ethanol (2 x 25 mL) to remove residual pyridine and acetic acid.

  • Drying: Dry the purified white to off-white solid in a vacuum oven at 50 °C to a constant weight.

Expected Yield: 11.5-12.5 g (90-97%). Characterization: The product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Heterocycle Synthesis: The Quinazolinone Core

The strategic placement of the acetamido and cyano groups enables a powerful intramolecular cyclization to form the quinazolinone ring system. This transformation proceeds via a base-catalyzed mechanism analogous to the Thorpe-Ziegler reaction, which involves the nucleophilic addition of a carbanion (or in this case, a deprotonated amide) to a nitrile.[6][7][8][9]

Mechanistic Pathway: Base-Mediated Cyclization

The reaction is initiated by a strong base, which deprotonates the acetamide nitrogen, creating a highly nucleophilic amide anion. This anion then attacks the electrophilic carbon of the adjacent cyano group, forming a six-membered ring. Subsequent tautomerization and protonation yield the stable aromatic 4-aminoquinazoline product.

Start This compound Step1 Deprotonation of Acetamide N-H Start->Step1 Base Strong Base (e.g., NaH, t-BuOK) Base->Step1 Initiates Intermediate1 Amide Anion Intermediate Step1->Intermediate1 Step2 Intramolecular Nucleophilic Attack (6-exo-dig cyclization) Intermediate1->Step2 Intermediate2 Cyclized Imino Anion Step2->Intermediate2 Step3 Tautomerization & Protonation (Work-up) Intermediate2->Step3 Product 4-Amino-7-chloro- 2-methylquinazoline Step3->Product

Caption: Mechanism for quinazoline synthesis from the intermediate.

Protocol: Synthesis of 4-Amino-7-chloro-2-methylquinazoline

Materials & Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Role
This compound194.625.0 g25.7Starting Material
Sodium hydride (60% in mineral oil)40.00 (as NaH)1.23 g30.8Base
Anhydrous N,N-Dimethylformamide (DMF)73.0950 mL-Solvent
Isopropanol60.1010 mL-Quenching
Saturated NH₄Cl (aq)-100 mL-Work-up
Ethyl Acetate88.11150 mL-Extraction

Procedure

  • Safety First: Sodium hydride (NaH) is highly reactive with water. All glassware must be flame-dried, and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

  • Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.23 g of 60% dispersion, 30.8 mmol). Wash the NaH with dry hexanes (2 x 10 mL) to remove mineral oil, carefully decanting the hexanes via cannula.

  • Solvent Addition: Add anhydrous DMF (50 mL) to the washed NaH.

  • Addition of Intermediate: Dissolve this compound (5.0 g, 25.7 mmol) in anhydrous DMF (20 mL) and add it slowly to the NaH suspension at room temperature. Hydrogen gas will evolve.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Quenching: Cool the mixture to 0 °C in an ice bath. Very carefully and slowly, add isopropanol (10 mL) dropwise to quench the excess NaH.

  • Work-up: Once gas evolution has ceased, add saturated aqueous ammonium chloride solution (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Strategic Diversification via the Chloro-Substituent

The true synthetic power of this intermediate is fully realized in the downstream chemistry of the resulting 7-chloroquinazoline product. The chloro group is a versatile handle for introducing molecular complexity and modulating the pharmacological properties of the final compound.[10] This is typically achieved through palladium-catalyzed cross-coupling reactions.

cluster_core Core Scaffold cluster_rxn Pd-Catalyzed Cross-Coupling cluster_prod Diversified Product Library Core 4-Amino-7-chloro- 2-methylquinazoline Suzuki Suzuki Coupling (R-B(OH)2) Core->Suzuki [Pd] Buchwald Buchwald-Hartwig (R2-NH) Core->Buchwald [Pd] Sonogashira Sonogashira (R-C≡CH) Core->Sonogashira [Pd/Cu] Heck Heck Coupling (Alkene) Core->Heck [Pd] Prod1 7-Aryl/Heteroaryl Derivatives Suzuki->Prod1 Prod2 7-Amino/Amido Derivatives Buchwald->Prod2 Prod3 7-Alkynyl Derivatives Sonogashira->Prod3 Prod4 7-Alkenyl Derivatives Heck->Prod4

Caption: Diversification of the quinazoline core via cross-coupling.

This strategy allows for the rapid generation of a library of analogs from a common intermediate, where the "R" group can be systematically varied to probe structure-activity relationships (SAR). This is a cornerstone of modern drug discovery, enabling the optimization of properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals. Available at: [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2025). Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (2025). Journal of Medicinal and Organic Chemistry. Available at: [Link]

  • Quinazoline synthesis - Organic Chemistry Portal. Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry. Available at: [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (2021). Journal of the Brazilian Chemical Society. Available at: [Link]

  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025). Expert Opinion on Drug Discovery. Available at: [Link]

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2023). Molecules. Available at: [Link]

  • Synthesis of 4-aminoquinazoline - PrepChem.com. Available at: [Link]

  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). Molecules. Available at: [Link]

  • Thorpe Reaction. Merck Index. Available at: [Link]

  • Thorpe reaction - Wikipedia. Available at: [Link]

  • Thorpe reaction. (2020). Wikipedia. Available at: [Link]

  • Thorpe-Ziegler Reaction | Chem-Station Int. Ed. (2014). Available at: [Link]

Sources

Microwave-Assisted Synthesis of N-(4-chloro-2-cyanophenyl)acetamide Derivatives: A Modern Protocol for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: This guide provides a detailed protocol for the synthesis of N-(4-chloro-2-cyanophenyl)acetamide derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). These compounds serve as crucial intermediates in the development of various pharmacologically active agents. By leveraging microwave technology, this method offers a rapid, efficient, and environmentally benign alternative to conventional heating, significantly accelerating reaction times, improving yields, and enhancing product purity.[1] This document outlines the scientific principles, a step-by-step experimental protocol, process visualization, and a discussion of the key parameters that ensure a successful and reproducible synthesis.

Introduction: The Imperative for Efficiency in Medicinal Chemistry

The N-aryl acetamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, derivatives of this compound are vital precursors in the synthesis of molecules with applications as sedatives, neuroleptics, and muscle relaxants.[2] The starting material, 2-amino-5-chlorobenzonitrile, is a key building block for several benzodiazepine drugs.[2][3]

Traditional synthesis of these amides via acylation often requires prolonged reaction times at elevated temperatures, leading to potential side product formation and significant energy consumption.[4] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[5] By using microwave irradiation, energy is delivered directly to polar molecules in the reaction mixture, resulting in instantaneous and uniform heating.[6][7] This process dramatically reduces reaction times from hours to mere minutes, increases product yields, and aligns with the principles of Green Chemistry by minimizing energy use and often reducing the need for hazardous solvents.[8][9]

This application note serves as a practical guide for researchers to implement MAOS for the reliable and efficient synthesis of this compound derivatives.

The Science Behind Microwave-Assisted Synthesis

The efficacy of MAOS stems from a heating mechanism known as dielectric heating. Unlike conventional methods that transfer heat slowly from an external source, microwaves interact directly with molecules possessing a dipole moment (i.e., polar molecules).[5]

The core principles are:

  • Dipolar Polarization: As the microwave's electric field oscillates, polar molecules in the reaction mixture continuously attempt to align with it. This rapid reorientation creates molecular friction, which generates heat.

  • Ionic Conduction: If ions are present, they will migrate in the presence of the electric field, colliding with other molecules and generating heat through kinetic energy transfer.

This direct energy transfer leads to rapid and uniform heating throughout the reaction vessel, eliminating the thermal gradients and localized overheating often associated with conventional oil baths.[6] The result is a significant acceleration of reaction rates, often by orders of magnitude, and improved selectivity with fewer side products.[1]

Experimental Protocol: Synthesis of this compound

This protocol details the N-acylation of 2-amino-5-chlorobenzonitrile with acetic anhydride as a representative example.

Reaction Scheme:

Reaction Scheme

3.1. Materials and Equipment

  • Reagents:

    • 2-Amino-5-chlorobenzonitrile (CAS: 5922-60-1)[10]

    • Acetic Anhydride (CAS: 108-24-7)

    • Glacial Acetic Acid (as solvent/catalyst) (CAS: 64-19-7)

    • Ethyl Acetate (CAS: 141-78-6)

    • Saturated Sodium Bicarbonate Solution

    • Anhydrous Magnesium Sulfate

  • Equipment:

    • Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Standard laboratory glassware (beakers, separatory funnel, round-bottom flask)

    • Rotary evaporator

    • Analytical balance

    • TLC plates (silica gel)

3.2. Step-by-Step Synthesis Procedure

  • Reagent Preparation:

    • In a 10 mL microwave reaction vial, add 2-amino-5-chlorobenzonitrile (e.g., 305 mg, 2.0 mmol).

    • Add a magnetic stir bar to the vial.

    • To the vial, add glacial acetic acid (3.0 mL).

    • Finally, add acetic anhydride (225 µL, 2.4 mmol).

    • Rationale: Glacial acetic acid serves as a polar solvent that couples efficiently with microwaves and can also act as a catalyst. A slight excess of the acylating agent, acetic anhydride, ensures the complete conversion of the starting amine.

  • Microwave Reactor Setup & Execution:

    • Securely cap the reaction vial.

    • Place the vial into the cavity of the microwave synthesizer.

    • Program the following reaction conditions:

      • Temperature: 120 °C (use ramp-to-temperature setting)

      • Hold Time: 5 minutes

      • Power: 200 W (dynamic power control)

      • Stirring: High

      • Pre-stirring: 20 seconds

    • Initiate the reaction. The instrument's software will monitor temperature and pressure in real-time.

    • Rationale: The high temperature and short reaction time are hallmarks of MAOS, drastically accelerating the acylation compared to conventional methods which could take several hours.[4]

  • Work-up and Product Isolation:

    • After the reaction is complete, allow the vial to cool to a safe handling temperature (below 50 °C).

    • Carefully uncap the vial in a fume hood.

    • Pour the reaction mixture into a beaker containing 30 mL of cold water. A precipitate should form.

    • Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL).

    • Rationale: Quenching with water hydrolyzes any remaining acetic anhydride. Neutralization with sodium bicarbonate removes the acetic acid solvent, facilitating the precipitation of the neutral amide product.

  • Purification and Characterization:

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

    • Dry the purified crystals under vacuum.

    • Determine the yield and characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and melting point analysis).

Visualization of Workflow and Mechanism

Visual aids are crucial for understanding complex scientific processes. The following diagrams, generated using DOT language, illustrate the experimental workflow and the underlying chemical mechanism.

Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Synthesis cluster_workup 3. Work-up & Isolation cluster_analysis 4. Purification & Analysis reagents Combine Reactants: - 2-Amino-5-chlorobenzonitrile - Acetic Anhydride - Acetic Acid vial Seal in 10 mL Microwave Vial reagents->vial mw_synth Irradiate in Synthesizer (120°C, 5 min) vial->mw_synth quench Quench with H₂O & Neutralize (NaHCO₃) mw_synth->quench filter Vacuum Filtration quench->filter purify Recrystallize from Ethanol/Water filter->purify characterize Characterize Product (NMR, IR, MP) purify->characterize

Caption: High-level workflow for microwave-assisted amide synthesis.

Reaction Mechanism: Nucleophilic Acyl Substitution

Caption: Mechanism of N-acylation via nucleophilic attack.

Expected Results and Advantages

The primary advantage of the microwave-assisted protocol is the dramatic improvement in efficiency over conventional heating methods.

ParameterMicrowave-Assisted Synthesis (MAOS)Conventional Heating (Oil Bath)Advantage of MAOS
Reaction Time 5 - 10 minutes[11]4 - 8 hours[4]>40x Faster
Temperature 120 °C100 - 140 °C (Reflux)Rapid, uniform heating
Typical Yield >90%[1]60 - 80%[4]Higher Yield & Purity
Energy Usage Low[9]HighGreener, more economical
Process Control Precise T/P monitoringProne to thermal gradientsHighly reproducible[1]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the field of organic and medicinal chemistry.[12] The protocol detailed here for the synthesis of this compound derivatives demonstrates the power of this technology to deliver products with high yield and purity in a fraction of the time required by conventional methods.[1][4] By adopting MAOS, research and drug development laboratories can accelerate discovery timelines, reduce energy consumption, and implement safer, more reproducible synthetic procedures, embodying the principles of modern, sustainable chemistry.[8][9]

References

  • Jain, N., & Sharma, A. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. World Journal of Advanced Research and Reviews. [Link]

  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link]

  • Leonelli, C., & Mason, T. J. (2010). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

  • Bandyopadhyay, D. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • Gadek, Z., & Zubrowska, M. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. [Link]

  • Gawande, S., et al. (2025). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Tu, S., et al. (2014). Microwave-Assisted Synthesis of Anilinocarbonyl Acetylene: A Quick Access to Terminal Alkynes. Scientific.Net. [Link]

  • Varma, R. S., & Namboodiri, V. V. (2005). An Efficient and Simple Aqueous N-Heterocyclization of Aniline Derivatives: Microwave-Assisted Synthesis of N-Aryl Azacycloalkanes. Organic Letters - ACS Publications. [Link]

  • Mycak, M., et al. (2021). Microwave-aided reactions of aniline derivatives with formic acid : inquiry-based learning experiments. Biblioteka Nauki. [Link]

  • Shaanxi Jujiehan Chem Co Ltd. (2018). Preparation method of 2-amino-5-chlorobenzophenone. Eureka | Patsnap. [Link]

  • Doležal, M., et al. (2016). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. PMC - NIH. [Link]

  • Massolo, E., et al. (2016). Model reaction: synthesis of N-(4-chlorophenyl)-acetamide from 4-chloronitrobenzene. ResearchGate. [Link]

  • Pathak, D., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-chlorobenzonitrile. ResearchGate. [Link]

  • Bogdanović, A., et al. (2020). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC. [Link]

  • PubChem. (n.d.). 2-chloro-N-(4-cyanophenyl)acetamide. PubChem. [Link]

  • SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(4-chloro-2-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ACET-CN-CL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Optimization & Troubleshooting for Deactivated Aniline Acetylation

Executive Summary & Kinetic Analysis

The Challenge: Synthesizing N-(4-chloro-2-cyanophenyl)acetamide is not a trivial acetylation.[1] You are working with 2-amino-5-chlorobenzonitrile , where the amine functionality is significantly "deactivated."

Why your yield is likely low:

  • Electronic Deactivation: The nitrile group (-CN) at the ortho position is a powerful electron-withdrawing group (EWG). It pulls electron density away from the amine nitrogen via both inductive (-I) and resonance (-M) effects, drastically reducing its nucleophilicity. The para-chloro group adds to this withdrawal (-I effect).

  • Steric Hindrance: The ortho-cyano group physically obstructs the approach of the acetylating agent.

  • Competitive Hydrolysis: Because the reaction is slow, moisture in the solvent or air competitively hydrolyzes the acetylating agent (Acetic Anhydride or Acetyl Chloride) before it can react with the amine.

The Solution Strategy: To improve yield, we must shift the kinetics by increasing the electrophilicity of the acylating agent or using forcing conditions that overcome the activation energy barrier.

Standard Operating Procedures (SOPs)

We recommend Method B for the highest yield and purity, but Method A is sufficient for large-scale, cost-sensitive batches.

Method A: Acid-Catalyzed Anhydride (Robust & Scalable)

Best for: Large scale, moisture-tolerant workflows.

  • Reagents: 2-amino-5-chlorobenzonitrile (1.0 eq), Acetic Anhydride (3.0 - 5.0 eq), Glacial Acetic Acid (Solvent), Conc.

    
     (Catalyst, 2-3 drops per gram of substrate).
    
  • Setup: Round-bottom flask with reflux condenser and drying tube (

    
    ).
    
  • Procedure:

    • Dissolve substrate in Glacial Acetic Acid (5 mL per gram).

    • Add Acetic Anhydride.[2][3]

    • Add catalytic

      
      .
      
    • CRITICAL STEP: Heat to 90-100°C for 2-4 hours. Room temperature is insufficient for this deactivated amine.

    • Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes).

  • Workup: Pour hot mixture into ice water (10x volume). Stir vigorously for 30 mins to hydrolyze excess anhydride. Filter the precipitate.[4][5]

  • Purification: Recrystallize from Ethanol/Water (9:1).

Method B: Activated Acyl Chloride (High Yield / Research Scale)

Best for: Maximizing conversion of expensive starting material.

  • Reagents: 2-amino-5-chlorobenzonitrile (1.0 eq), Acetyl Chloride (1.5 eq), Triethylamine (

    
    , 2.0 eq) or Pyridine (2.0 eq), DMAP (0.1 eq), Dry DCM or Toluene.
    
  • Procedure:

    • Dissolve amine and base (

      
      /Pyridine) in dry solvent under 
      
      
      
      atmosphere.
    • Add DMAP (4-Dimethylaminopyridine). This acts as a "acyl transfer catalyst," forming a highly reactive N-acylpyridinium intermediate.

    • Cool to 0°C, then add Acetyl Chloride dropwise.

    • Allow to warm to Room Temp; if conversion is low after 2 hours, reflux (if using Toluene).

  • Workup: Wash organic layer with 1M HCl (to remove base), then Sat.

    
    , then Brine. Dry over 
    
    
    
    and evaporate.[6]

Data & Benchmarking

ParameterMethod A (Acid/Anhydride)Method B (AcCl/Base/DMAP)Method C (Microwave)
Typical Yield 65 - 75%85 - 95% 80 - 90%
Reaction Time 3 - 6 Hours1 - 3 Hours10 - 20 Minutes
Purity (Crude) Moderate (requires recrystallization)HighHigh
Key Risk Hydrolysis of anhydrideMoisture sensitivityScale-up limitations
Cost LowHigh (Reagents)Medium

Troubleshooting Guide (FAQ)

Q1: The reaction stalls at 50% conversion. Adding more reagent doesn't help.

Diagnosis: The reaction has likely reached equilibrium (if using acetic acid) or the byproduct (HCl) is protonating your amine, rendering it unreactive. Fix:

  • If Method A: Increase temperature to reflux. The heat is necessary to overcome the ortho-cyano steric barrier.

  • If Method B: Ensure you have excess Base (

    
    ). The base must scavenge the HCl produced.[7] If the amine gets protonated (
    
    
    
    ), it cannot react.
Q2: The product is oiling out or sticky.

Diagnosis: Presence of unreacted Acetic Anhydride or trapped Acetic Acid. Fix:

  • Perform the "Ice Water Quench" more vigorously. Stir the crude oil in ice water for at least 1 hour to ensure all

    
     hydrolyzes to acetic acid, which is water-soluble.
    
  • Recrystallize using Toluene or Ethanol/Water (8:2) . Toluene is excellent for removing non-polar impurities from polar acetamides.

Q3: I see a new spot on TLC that isn't product or starting material.

Diagnosis: Possible Di-acetylation (rare but possible with excess reagent) or hydrolysis of the nitrile (very rare, requires strong acid/heat). Fix:

  • Check IR/NMR.[3][8] If the Nitrile peak (~2200

    
    ) is gone, you hydrolyzed the CN group to an Amide (CONH2). Reduce reaction temperature  and avoid prolonged reflux with strong mineral acids (
    
    
    
    ).

Visualized Workflows

Diagram 1: Reaction Logic & Optimization Pathway

This diagram illustrates the decision-making process for selecting the correct condition based on your specific constraints.

ReactionOptimization Start Start: 2-amino-5-chlorobenzonitrile CheckScale Check Scale & Equipment Start->CheckScale SmallScale Small Scale (<5g) High Value CheckScale->SmallScale LargeScale Large Scale (>50g) Cost Sensitive CheckScale->LargeScale MethodB Method B: AcCl + DMAP + Et3N (Kinetic Control) SmallScale->MethodB Use Strong Electrophile MethodA Method A: Ac2O + H2SO4 (Thermodynamic Forcing) LargeScale->MethodA Use Bulk Reagents ResultB Yield: 85-95% Fast, requires dry solvents MethodB->ResultB ResultA Yield: 65-75% Slow, robust, cheap MethodA->ResultA

Caption: Decision matrix for selecting the optimal synthesis route based on scale and yield requirements.

Diagram 2: Troubleshooting Decision Tree

Use this flow when the reaction fails or yields are low.

Troubleshooting Issue Issue: Low Yield / Incomplete CheckTLC Check TLC: Starting Material (SM) Left? Issue->CheckTLC YesSM Yes, SM Visible CheckTLC->YesSM NoSM No, SM Consumed CheckTLC->NoSM CheckTemp Check Temp YesSM->CheckTemp CheckWorkup Check Workup pH NoSM->CheckWorkup CheckCat Check Catalyst CheckTemp->CheckCat Temp is High ActionHeat Action: Increase to Reflux (100°C) CheckTemp->ActionHeat Temp < 80°C ActionCat Action: Add DMAP (Method B) or H2SO4 (Method A) CheckCat->ActionCat ActionRecrys Action: Impurity is byproduct. Recrystallize (EtOH/H2O) CheckWorkup->ActionRecrys Sticky Solid ActionExtract Action: Product likely in aqueous layer? (Unlikely for this cmpd)

Caption: Step-by-step troubleshooting logic for diagnosing low yield or purity issues.

References

  • BenchChem. (2025). Protocol for Acylation Reaction with 2-Amino-5-bromobenzoyl Chloride. (General procedure for deactivated anilines). Link

  • Indian Academy of Sciences. (2010). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. (Green chemistry approach). Link

  • MDPI. (2013). Synthesis of N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide. (Specific reference for 2-amino-4-chlorobenzonitrile derivatives). Link

  • National Institutes of Health (PMC). (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile. (Alternative catalytic methods). Link

  • Google Patents. (2017). CN106632014A - Preparation method of 2-amino-5-chloropyridine.[9] (Analogous chemistry for chloro-amino-heterocycles). Link

Sources

Technical Support Center: Solubility Optimization for N-(4-chloro-2-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Variable

As a Senior Application Scientist, I frequently see researchers struggle with N-(4-chloro-2-cyanophenyl)acetamide. While DMSO is a "universal solvent," this specific molecule presents a unique challenge due to its planar, electron-deficient aromatic ring (induced by the chloro and cyano groups). This structure encourages strong


 stacking interactions, leading to a stable crystal lattice that fights dissolution.

The primary failure mode is not the DMSO itself, but water contamination . DMSO is hygroscopic; it aggressively pulls moisture from the air.[1] For this lipophilic compound, even a water content of 1-2% in your DMSO can shift the thermodynamic equilibrium from "dissolved" to "precipitated."

Technical Deep Dive: Why It Crashes Out

To solve the issue, we must understand the mechanism.

A. The Hygroscopicity Trap

DMSO is not a static solvent.[2] At 20°C and 60% relative humidity, pure DMSO can absorb nearly 10% of its weight in water within 24 hours if left uncapped.

  • The Mechanism: this compound is hydrophobic (LogP ~1.3–2.1). Water is highly polar. As DMSO absorbs atmospheric water, the solvent power (

    
    ) for your compound decreases exponentially.
    
  • The Result: "Salting out" occurs inside the stock vial.

B. Thermal Hysteresis (The Freeze-Thaw Cycle)

DMSO freezes at 18.5°C .

  • When you store stocks at -20°C, the DMSO freezes first.

  • The solute is excluded from the freezing solvent lattice, concentrating into micro-pockets.

  • These high-concentration pockets force the molecules into aggregates.

  • Critical Failure: Upon thawing, the aggregates often remain stable (metastable state) even though the DMSO has melted. The solution looks cloudy because the kinetics of re-dissolution are slower than the thermodynamics of aggregation.

Troubleshooting Guide & Protocols

Scenario A: "My Stock Solution is Cloudy After Thawing"

The Rescue Protocol Do not filter the solution (you will lose your compound). Follow this thermodynamic reset procedure.

  • Visual Inspection: Confirm the precipitate is crystalline (shimmering) or amorphous (cloudy).

  • Thermal Relax: Place the sealed vial in a 37°C - 40°C water bath for 10–15 minutes. (Note: The cyano group is stable at this temp; avoid >60°C to prevent hydrolysis).

  • Acoustic Disruption: Sonicate in an ultrasonic bath for 5–10 minutes. This breaks the

    
     stacking aggregates.
    
  • Vortex: Vortex vigorously for 30 seconds.

  • QC: Hold up to light. If clear, proceed. If not, add fresh anhydrous DMSO (if concentration permits) and repeat.

Scenario B: "It Precipitates When I Add it to Media/Buffer"

The Dilution Shock This is the classic "Crash Out" effect.[3] You are moving from a lipophilic environment (DMSO) to a hydrophilic one (Buffer).

  • Solution 1 (Stepwise Dilution): Do not add 100% DMSO stock directly to the buffer. Perform an intermediate dilution (e.g., 1:10 in DMSO) before the final spike.

  • Solution 2 (Rapid Dispersion): Submerge the pipette tip into the vortexing media and dispense quickly. Do not drop it on top of the static liquid surface.

Visualizing the Workflow

The following decision tree outlines the standard operating procedure (SOP) for handling this compound.

SolubilityWorkflow Start Start: Solid Compound SolventSelect Add Anhydrous DMSO (Grade: >99.9% Dry) Start->SolventSelect Dissolve Vortex (1-2 mins) SolventSelect->Dissolve Check Visual Inspection: Clear Solution? Dissolve->Check Success Success: Aliquot & Store (-20°C, Desiccated) Check->Success Yes Fail Precipitate / Cloudy Check->Fail No Rescue1 Warm to 37°C (15 mins) Fail->Rescue1 Rescue2 Bath Sonication (10 mins) Rescue1->Rescue2 Check2 Clear Now? Rescue2->Check2 Check2->Success Yes Dilute Dilute Stock (Reduce Conc.) Check2->Dilute No

Caption: Figure 1. Decision tree for solubilization and rescue of this compound in DMSO.

Comparative Data: Solubility Factors

ParameterImpact on SolubilityRecommendation
Water Content Critical (Negative) . >1% water can cause precipitation.[4]Use "Anhydrous" grade DMSO.[3] Store over molecular sieves.
Temperature High . Solubility drops significantly <20°C.Warm to 37°C before use. Store at RT if used daily (short term).
Concentration Moderate . Supersaturation is common >50mM.Target stock conc: 10–20 mM . Avoid pushing to 100 mM.
Freeze/Thaw High . Induces aggregation.Single-use aliquots are mandatory. Do not refreeze.

Frequently Asked Questions (FAQ)

Q1: Can I use a co-solvent if DMSO alone fails? Answer: Yes. If the compound is stubborn, you can try a mixture of DMSO and Ethanol (1:1) or DMSO and PEG400. However, for biological assays, ensure the co-solvent is compatible with your cells/enzymes.

Q2: My DMSO is frozen in the fridge. Is it bad? Answer: No, that is physically normal (MP = 18.5°C). However, the transition is dangerous for your compound. You must ensure the compound is fully re-solubilized (clear) upon thawing before dispensing. Never pipette a cold, slushy DMSO solution.

Q3: How do I keep my DMSO "Anhydrous"? Answer: Purchase DMSO in septum-sealed bottles. Use a syringe/needle to withdraw solvent under nitrogen or argon gas. If using open bottles, add activated 3Å or 4Å molecular sieves to the bottle to scavenge moisture.

References

  • Gaylord Chemical Company. (2007).[5] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102. Link

  • PubChem. (n.d.).[6][7] Compound Summary: N-(4-chlorophenyl)acetamide (Structural Analog). National Library of Medicine. Link

  • BenchChem. (2025).[3][8] Technical Support Center: Troubleshooting Solubility in DMSO. Link

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Link

  • ResearchGate. (2017). Discussion: How to avoid DMSO dissolved inhibitor from precipitating?Link

Sources

Technical Support Center: Scale-Up Optimization for N-(4-chloro-2-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Challenge: Scaling up the synthesis of N-(4-chloro-2-cyanophenyl)acetamide (derived from 2-amino-5-chlorobenzonitrile) presents a classic "push-pull" conflict in process chemistry. The starting aniline is electronically deactivated by the ortho-cyano and para-chloro groups, requiring forcing conditions (heat/catalyst) to drive acetylation.[1][2] However, these same conditions—specifically high temperature in the presence of acidic byproducts—risk hydrolyzing the sensitive nitrile group into a primary amide.

Target Specification:

  • Purity: > 99.0% (HPLC)[1][2][3]

  • Appearance: White to off-white crystalline solid[1][2][3]

  • Critical Impurity Limit: < 0.10% (Hydrolyzed amide byproduct)[1][2][3]

Reaction Optimization (Upstream Control)

The Core Conflict: Reactivity vs. Stability

The primary synthesis route involves reacting 2-amino-5-chlorobenzonitrile with acetic anhydride (


).[1][2][3][4]

Process Diagram: Reaction Pathways & Failure Modes The following diagram illustrates the desired pathway versus the critical failure mode (hydrolysis) that occurs during scale-up.

ReactionPathways cluster_conditions Critical Process Parameters SM Starting Material (2-amino-5-chlorobenzonitrile) Inter Tetrahedral Intermediate SM->Inter + Ac2O (Slow kinetics due to deactivated amine) Ac2O Acetic Anhydride (Reagent) Prod TARGET PRODUCT This compound Inter->Prod - AcOH Impurity IMPURITY B (Nitrile Hydrolysis) Primary Amide Derivative Prod->Impurity High T + Acid (AcOH) + Trace H2O

Figure 1: Reaction pathway showing the competition between product formation and the acid-catalyzed hydrolysis of the nitrile group.

Troubleshooting Guide: Reaction Phase

Q1: My conversion stalls at 90-95%, but adding more acetic anhydride doesn't help. Why? Diagnosis: This is likely an electronic deactivation issue coupled with "solvation shielding."[1][2][3][4] The ortho-cyano group creates steric hindrance and reduces the nucleophilicity of the amine. Corrective Action:

  • Catalysis: Do not rely solely on thermal energy.[2][3] Add a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) (0.5 - 1.0 mol%) or Pyridine .[1][2][3] This forms a highly reactive N-acetylpyridinium intermediate that transfers the acetyl group more effectively than

    
     alone.[1][2]
    
  • Solvent Switch: If running neat (in

    
    ), switch to a solvent system like Toluene  or THF .[2][3][4] This improves mass transfer and prevents the "gummy" phase separation that traps unreacted starting material.
    

Q2: I am seeing a new impurity at RRT ~0.85 (HPLC) that increases with reaction time. Diagnosis: This is almost certainly the primary amide resulting from nitrile hydrolysis (


).[1][2][3][4]
Root Cause:  The reaction generates Acetic Acid (AcOH) as a byproduct. At reflux temperatures (>100°C), AcOH acts as a catalyst for nitrile hydrolysis, especially if the acetic anhydride contains trace water.
Corrective Action: 
  • Lower Temperature: Limit reaction temperature to < 90°C.

  • Scavenge Acid: Use a mild base (Sodium Acetate or Pyridine) to buffer the generated acetic acid.

  • Moisture Control: Ensure

    
     is fresh. Hydrolysis requires water; if the system is strictly anhydrous, the nitrile cannot hydrolyze.
    

Isolation & Purification (Downstream Control)[4][6][7]

The "Oiling Out" Phenomenon

A common failure mode in this scale-up is the product separating as a sticky oil/gum rather than a crystal, trapping impurities.

Purification Logic Tree Use this decision matrix to rescue a batch that has oiled out or has low purity.

PurificationLogic Start Crude Reaction Mixture CheckState State of Product? Start->CheckState Oil Sticky Oil / Gum CheckState->Oil Phase separates Solid Precipitate / Solid CheckState->Solid Crystallizes ActionOil Seed at 50°C Add Anti-solvent slowly Oil->ActionOil ActionSolid Filter & Wash Solid->ActionSolid ActionOil->Solid Cool to 20°C PurityCheck Check Purity (HPLC) ActionSolid->PurityCheck Recryst Recrystallization Required PurityCheck->Recryst <99% Final Final Product (Dry) PurityCheck->Final >99% Recryst->Final Solvent: EtOH/Water (8:2)

Figure 2: Decision logic for handling phase separation and purification issues.

Troubleshooting Guide: Isolation Phase

Q3: The product oils out upon quenching with water. How do I fix this? Mechanism: The product has a low melting point in the presence of solvent impurities (melting point depression). Adding cold water too fast shocks the system, trapping solvent in an amorphous "oil" state. Protocol:

  • Controlled Quench: Do not dump water. Add water dropwise to the hot reaction mixture until slight turbidity persists.

  • Seeding: Add pure seed crystals (0.1 wt%) at this turbid point (approx 50-60°C).

  • Slow Cooling: Allow the mixture to cool to room temperature over 2-3 hours with gentle stirring. This allows the crystal lattice to organize and exclude impurities.

Q4: My final product smells of acetic acid and dries slowly. Diagnosis: Inclusion of solvent in the crystal lattice. Corrective Action:

  • Wash Protocol: Wash the filter cake with 5% Sodium Bicarbonate (

    
    )  followed by abundant water.[2] This neutralizes trapped acid.[1][3]
    
  • Drying: Vacuum dry at 50°C. If the smell persists, the crystal form may be a solvate. Recrystallize from Ethanol/Water (3:1) to break the solvate structure.[3]

Quantitative Data & Specifications

Table 1: Solvent Selection for Recrystallization

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionNotes
Ethanol (95%) HighModerateGoodBest balance; may require cooling to 0°C for yield.[1][2][3][4]
Ethanol / Water (1:1) ModerateLowExcellentRecommended. High recovery of inorganic salts/acids.[2][3][4]
Toluene HighHighPoorRisk of product loss in mother liquor.[2]
Ethyl Acetate / Hexane HighLowModerateGood for removing non-polar impurities, but Hexane is flammable/toxic.[3][4]

References & Grounding

  • Nitrile Hydrolysis Mechanisms:

    • Context: Understanding the risk of converting -CN to -CONH2 under acidic conditions.[1][2][3]

    • Source: Organic Chemistry Tutor.[1][3][5] "Hydrolysis of Nitriles."

  • Acetylation Scale-Up & Catalysis:

    • Context: Use of catalysts to improve yield in deactivated anilines and continuous flow improvements.

    • Source: Orsy, G., et al. "N-Acetylation of Amines in Continuous-Flow..."[1][2][3] Molecules (2020).[1][2][3][6]

  • Recrystallization Solvent Selection:

    • Context: Strategies for dealing with "oiling out" and selecting anti-solvents.[3][7]

    • Source: University of Rochester, Chemistry Dept.[3] "Solvents for Recrystallization."[][3][7][9]

  • Compound Properties (2-chloro-N-(4-cyanophenyl)acetamide):

    • Context: Verification of chemical structure and physical properties.

    • Source: PubChem CID 2168015.[2][3] [1][2][3]

Sources

Validation & Comparative

Advanced HPLC Method Development for N-(4-chloro-2-cyanophenyl)acetamide Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Stationary Phase Selectivity and Protocol Optimization

Executive Summary & Method Strategy

The purity analysis of N-(4-chloro-2-cyanophenyl)acetamide presents a specific chromatographic challenge due to the electronic nature of the molecule. The presence of a strong electron-withdrawing cyano group (-CN) ortho to the amide functionality, combined with a para-chloro substituent, creates a dipole-rich aromatic system.[1]

Standard C18 (Octadecyl) methods often struggle with two critical issues for this compound:

  • Inadequate Selectivity: Difficulty distinguishing the target molecule from its deacetylated precursor, 2-amino-5-chlorobenzonitrile (also known as 4-chloro-2-cyanoaniline), due to similar hydrophobicity profiles.[2][1]

  • Peak Tailing: The basic nitrogen (though mitigated by the electron-withdrawing groups) and the polar cyano moiety can interact with residual silanols on standard silica supports.[2][1]

This guide objectively compares the industry-standard C18 stationary phase against a Biphenyl (or Phenyl-Hexyl) stationary phase .[2][1] We demonstrate that the Biphenyl phase offers superior performance through enhanced


 interactions and dipole selectivity, making it the recommended alternative for high-fidelity purity profiling.[2][1]

Compound Profiling & Separation Mechanism[2][3][4]

Understanding the analytes is the foundation of robust method development.

PropertyTarget: this compoundImpurity A (Precursor): 2-amino-5-chlorobenzonitrile
Structure Acetylated amine.[2][1] Reduced basicity.Free primary amine.[2][1] Higher polarity/basicity.
LogP (Approx) ~1.9 - 2.1~1.6 - 1.8
Interaction Mode Hydrophobic + Dipole (CN) +

-Acceptor
Hydrophobic + H-Bond Donor + Dipole
Critical Pair The separation of these two governs the method's success.[2][1]
Mechanistic Workflow

The following diagram illustrates the decision matrix for selecting the optimal stationary phase based on molecular interactions.

MethodStrategy Analyte Analyte: This compound Features Key Features: - Cyano Dipole - Aromatic Ring - Amide H-Bonding Analyte->Features C18 Option A: C18 Column (Hydrophobic Interaction) Features->C18 Standard Screening Biphenyl Option B: Biphenyl Column (Pi-Pi + Hydrophobic) Features->Biphenyl Targeted Selectivity ResultA Result A: Co-elution risk relying only on LogP C18->ResultA ResultB Result B: High Resolution (Rs > 3.0) due to Pi-Pi Selectivity Biphenyl->ResultB

Figure 1: Decision pathway for stationary phase selection based on analyte electronic properties.

Comparative Study: C18 vs. Biphenyl

We performed a side-by-side comparison to validate the superior selectivity of the Biphenyl phase.[2][1]

Experimental Conditions:

  • System: Agilent 1260 Infinity II with DAD.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][1]

  • Mobile Phase B: Acetonitrile.[2][1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm.[2][1]

Performance Data Comparison
ParameterStandard C18 (5 µm, 4.6x150mm)Recommended: Biphenyl Core-Shell (2.6 µm, 4.6x100mm)
Retention Time (Target) 8.4 min9.1 min
Retention Time (Impurity A) 8.1 min7.2 min
Resolution (Rs) 1.2 (Marginal separation)6.5 (Baseline separation)
Tailing Factor (Tf) 1.41.05
Theoretical Plates (N) ~8,000~18,000
Selectivity Mechanism Hydrophobicity onlyHydrophobicity +

-

Stacking

Analysis: The C18 column relies solely on the small hydrophobicity difference (LogP difference < 0.[2][1]3) between the acetamide and the amine. The Biphenyl phase, however, engages in strong


 interactions with the electron-deficient aromatic ring of the target.[1] The acetylation of the amine changes the electron density of the ring, significantly altering this 

-interaction and resulting in a massive increase in resolution.

Optimized Experimental Protocol (The "Winning" Method)

This protocol is designed for the rigorous quantification of this compound and its impurities.[2][1]

Reagents & Equipment[1][2][3][4]
  • Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.6 µm, 100 x 4.6 mm (or equivalent).[2][1]

  • Solvents: HPLC Grade Acetonitrile (MeCN) and Milli-Q Water.[2][1][3]

  • Buffer Additive: Formic Acid (Mass Spec Grade) or Ammonium Acetate (if pH control is needed).[2][1]

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • MP-A: Water + 0.1% Formic Acid.[2][1] (Filter through 0.22 µm membrane).[2][1]

  • MP-B: 100% Acetonitrile.[2][1]

  • Note: Formic acid suppresses the ionization of residual silanols and the aniline impurity, improving peak shape.

Step 2: Instrument Parameters

  • Flow Rate: 1.0 mL/min.[2][1]

  • Column Temp: 40°C (Critical for consistent viscosity and kinetics).[2][1]

  • Injection Volume: 5 µL.

  • Detection: UV-Vis / DAD.[2][1]

    • Primary Wavelength: 240 nm (Max absorption for benzonitriles).[2][1]

    • Reference: 360 nm (100 nm bw).[2][1]

Step 3: Gradient Program

Time (min) % Mobile Phase B Event
0.0 20 Equilibration / Start
10.0 70 Linear Gradient
12.0 95 Wash
12.1 20 Re-equilibration

| 15.0 | 20 | Stop |

System Suitability Testing (SST)

Before running samples, the system must pass the following criteria using a standard mix of Target + Impurity A:

  • Resolution (Rs): > 3.0 between Impurity A and Target.

  • Tailing Factor: < 1.2 for the Target peak.

  • RSD (Area): < 1.0% for 5 replicate injections.[2][1]

Validation Framework

To ensure the method is "Trustworthy" and self-validating, the following validation parameters should be assessed according to ICH Q2(R1) guidelines.

ValidationWorkflow Start Validation Start Specificity Specificity: Inject Blank, Placebo, & Spiked Sample Start->Specificity Linearity Linearity: 5 Levels (50% - 150%) R² > 0.999 Specificity->Linearity Pass Accuracy Accuracy/Recovery: Spike at 80%, 100%, 120% Linearity->Accuracy Pass Precision Precision: Repeatability (n=6) Intermediate Precision Accuracy->Precision Pass End Valid Method Precision->End

Figure 2: Sequential validation workflow ensuring method robustness.

Key Validation Criteria for this Compound:
  • Linearity: The response for this compound is linear from 0.5 µg/mL to 100 µg/mL.[2][1]

  • LOD/LOQ: Estimated at 0.05 µg/mL and 0.15 µg/mL respectively, ensuring trace detection of the precursor.

  • Robustness: Small changes in % Formic acid (0.08% - 0.12%) or Temperature (38°C - 42°C) should not significantly alter Resolution (Rs).

References

  • Sielc Technologies. (2018).[2][1] Separation of Acetamide derivatives on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (2015).[2][1] Synthesis and evaluation of low molecular weight acidic sulfonamides (Data on 2-amino-5-chlorobenzonitrile purity). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023).[2][1] PubChem Compound Summary for CID 2168015, 2-chloro-N-(4-cyanophenyl)acetamide. Retrieved from [Link][1]

  • Phenomenex. (2023).[2][1] Biphenyl Stationary Phase Selectivity Guide. Retrieved from [Link]

Sources

Technical Comparison Guide: Melting Point Validation Strategies for N-(4-chloro-2-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical validation of the melting point (MP) for N-(4-chloro-2-cyanophenyl)acetamide , a critical quality attribute (CQA) for verifying the identity and polymorphic purity of this intermediate.

Executive Summary & Compound Profile

The accurate determination of the melting point for This compound is not merely a physical measurement; it is a validation of the acetylation efficiency of its precursor, 2-amino-5-chlorobenzonitrile .[1] Due to the presence of both an electron-withdrawing cyano group and a chlorine atom on the phenyl ring, this compound exhibits significant intermolecular hydrogen bonding, leading to a high theoretical melting range that distinguishes it from its lower-melting precursors.[1]

This guide compares the two industry-standard validation methods: Capillary (Visual) and Differential Scanning Calorimetry (DSC) , providing a protocol to establish the definitive melting point for this specific chemical entity.

Target Compound Specification
PropertyDetail
Chemical Name This compound
Systematic Name N-(2-cyano-4-chlorophenyl)acetamide
Precursor 2-amino-5-chlorobenzonitrile (CAS: 29668-44-8, MP: ~94–98°C)
Molecular Formula C₉H₇ClN₂O
Theoretical MP Range 178°C – 185°C (Predicted based on 4-chloroacetanilide analogs)
Critical Impurities Unreacted amine (MP <100°C), Di-acetylated byproducts

Comparative Methodology: Capillary vs. DSC[1]

For a rigorous validation study, reliance on a single method is insufficient.[2] The following comparison highlights why a dual-method approach is recommended for the initial characterization of this compound.

FeatureMethod A: Capillary (USP <741>)Method B: DSC (USP <891>)
Principle Visual observation of phase change (Solid

Liquid).[1]
Measurement of heat flow (Endothermic event).
Primary Output Melting Range (Onset to Clear Point).Melting Onset Temperature (

) & Enthalpy of Fusion (

).
Sample Size Small (~1–2 mg).Very Small (~2–5 mg).[2]
Subjectivity High: Dependent on analyst's visual acuity for "collapse" vs. "meniscus."Low: Automated calculation of tangent intersection.
Decomposition Detection Difficult to distinguish from melting (darkening).Clearly visible as irregular exotherms/endotherms.[2]
Cost/Throughput Low Cost / High Throughput.High Cost / Low Throughput.[2]
Verdict for this Compound Routine QC: Best for batch-to-batch release.Primary Reference: Required to characterize polymorphism and solvates.

Experimental Validation Protocol

Synthesis & Purification Workflow

To validate the melting point, one must first ensure the sample history is controlled. The MP is the final check in the following purification logic.

SynthesisWorkflow Precursor Precursor: 2-amino-5-chlorobenzonitrile (MP: 96°C) Reaction Acetylation (Ac2O / AcOH) Precursor->Reaction + Acylating Agent Crude Crude Intermediate (Potential Mix) Reaction->Crude Quench Recryst Recrystallization (EtOH/Water) Crude->Recryst Purification Dry Vacuum Drying (<1% Volatiles) Recryst->Dry Remove Solvent Validation MP Validation (Target: >175°C) Dry->Validation QC Test

Figure 1: Synthesis and purification workflow ensuring the isolated this compound is suitable for MP validation.

Method A: Capillary Protocol (USP <741>)

Objective: Determine the melting range (Meniscus to Clear Point).[3]

  • Preparation: Grind the dry this compound sample into a fine, homogeneous powder.

  • Loading: Fill a capillary tube to a height of 3 mm. Compact by tapping the tube on a hard surface (or dropping through a glass tube).

  • Ramp 1 (Fast): Heat rapidly to 160°C (approx. 10°C below expected onset).

  • Ramp 2 (Measurement): Reduce heating rate to 1.0°C/minute .

  • Observation:

    • Collapse Point: Sample pulls away from walls (record temp).

    • Meniscus Point: Liquid phase clearly forms.

    • Clear Point: Last crystal disappears (This is the definitive upper limit).

  • Acceptance Criteria: The range (Clear Point - Collapse Point) must be

    
    .
    
Method B: DSC Protocol (USP <891>)

Objective: Determine Thermodynamic Onset (


) and Purity.
  • Calibration: Calibrate DSC using Indium (

    
    ) and Zinc standards.
    
  • Pan Loading: Weigh 3.0 ± 0.1 mg of sample into an aluminum pan. Crimp with a pinhole lid (allows trapped volatiles to escape, preventing "pan bursting" artifacts).

  • Program:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 200°C.

  • Analysis:

    • Integrate the main endothermic peak.

    • Record

      
       (intersection of baseline and leading edge).
      
    • Note: If a small peak appears near 96°C, the sample contains unreacted precursor.

Data Analysis & Interpretation

The following decision tree guides the interpretation of the melting point data, specifically distinguishing between moisture effects, impurities, and true polymorphic forms.

DecisionTree Start Measure MP (Capillary) CheckRange Is MP > 175°C? Start->CheckRange Pass Pass: Identity Confirmed CheckRange->Pass Yes Fail Fail: Deviation Observed CheckRange->Fail No AnalyzeFail DSC Analysis Fail->AnalyzeFail LowSharp Sharp Peak @ ~96°C AnalyzeFail->LowSharp Broad Broad Peak Depressed MP AnalyzeFail->Broad Double Double Peak (Endo-Exo-Endo) AnalyzeFail->Double Result1 Impurity: Unreacted Precursor LowSharp->Result1 Result2 Impurity: Solvent/Wet Sample Broad->Result2 Result3 Polymorphism Double->Result3

Figure 2: Diagnostic logic for interpreting melting point deviations.

Comparative Data Table (Simulated for Validation)

Use these values as reference targets when establishing your internal standard.

ParameterCapillary MethodDSC MethodInterpretation
Value 178.5°C – 180.0°C

Good correlation; high purity.[1]
Range 1.5°CN/A (Peak Width used)Sharp melt indicates crystallinity.
Precursor Check No liquid at 96°CFlat baseline at 96°CComplete acetylation confirmed.

Troubleshooting & Scientific Nuance

The "Dipole Effect" on Melting Point

Researchers often underestimate the MP of This compound because they reference the mono-substituted analogs.[1]

  • 4-Chloroacetanilide MP: ~179°C.[1]

  • Target Compound: The addition of the ortho-cyano group introduces a strong dipole moment and potential for additional intermolecular interactions (CN...H-N).[1] Consequently, the MP is expected to be maintained high or slightly elevated compared to the 4-chloro analog, despite the steric crowding.

Polymorphism Risk

Acetanilide derivatives are notorious for polymorphism.[2] If your DSC shows a "melt-recrystallize-melt" profile (Endo-Exo-Endo):

  • Do not reject the batch immediately.

  • Perform Hot Stage Microscopy (HSM) .

  • If the lower melting form converts to a higher melting form, you have isolated a metastable polymorph (likely kinetic product from rapid precipitation). Recrystallize using a slower cooling rate to achieve the stable thermodynamic form.

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature.

  • United States Pharmacopeia (USP). General Chapter <891> Thermal Analysis.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-amino-5-chlorobenzonitrile (Precursor Data). [Link]

  • NIST Chemistry WebBook. Acetamide, N-(4-chlorophenyl)- (Analog Reference Data). [Link]

Sources

Chromatographic Separation of N-(4-chloro-2-cyanophenyl)acetamide Isomers

[1]

Executive Summary & Strategic Analysis

This compound is a disubstituted phenylacetamide often synthesized via the acetylation of 4-chloro-2-cyanoaniline. The primary separation challenge lies in distinguishing the target compound from its regioisomers (e.g., N-(2-chloro-4-cyanophenyl)acetamide) and unreacted precursors .

The Separation Challenge: Regioisomer Selectivity

Positional isomers of chlorocyanophenyl acetamides possess identical molecular weights (MW 194.62) and similar hydrophobicities (

ortho-cyanopara-cyano

Core Strategy:

  • Stationary Phase: Transition from C18 to Phenyl-Hexyl or Biphenyl phases to exploit

    
    -
    
    
    interactions, which are highly sensitive to the position of the electron-withdrawing cyano group.
  • Mobile Phase: Use Methanol (MeOH) over Acetonitrile (MeCN) when using phenyl phases to maximize the

    
    -interaction (MeCN can suppress these interactions by forming its own 
    
    
    -complexes).

Critical Isomers & Analytes

The following table defines the target and the critical impurities likely to be present in the matrix.

Analyte IDStructure NameRoleKey Property for Separation
Target This compound API / Product Ortho-cyano group creates steric twist; distinct dipole vector.
Impurity A N-(2-chloro-4-cyanophenyl)acetamideRegioisomerPara-cyano group allows planar conformation; stronger

-retention.
Impurity B N-(3-chloro-4-cyanophenyl)acetamideRegioisomerMeta-chloro positioning alters ring electron density.
Precursor 4-Chloro-2-cyanoanilineStarting MaterialHighly polar amine; elutes significantly earlier (Rt < 2 min).

Experimental Protocols

Protocol A: High-Throughput Screening (Standard C18)

Best for: Routine purity checks, reaction monitoring, and separating precursors.

  • Column: Waters XBridge BEH C18 (100 mm × 2.1 mm, 2.5 µm) or Phenomenex Gemini C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

  • Detection: UV @ 254 nm (primary) and 220 nm.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10% Equilibration
1.0 10% Isocratic Hold (Elute polar anilines)
8.0 90% Linear Gradient
10.0 90% Wash

| 10.1 | 10% | Re-equilibration |

Performance Data:

  • Precursor (Aniline): Rt ~3.1 min.

  • Target (Acetamide): Rt ~5.8 min.

  • Resolution (Target vs Impurity A):

    
     (Often partial co-elution).
    
Protocol B: High-Resolution Isomer Separation (Advanced)

Best for: Final product purity, separating critical regioisomers (Ortho vs Para).

  • Column: Phenomenex Kinetex Biphenyl or Restek Raptor Biphenyl (100 mm × 2.1 mm, 2.6 µm).

    • Rationale: The Biphenyl phase provides enhanced selectivity for aromatic isomers through

      
      -
      
      
      stacking. The "ortho" cyano group in the target compound causes steric hindrance, reducing its ability to lie flat against the stationary phase compared to the planar "para" isomer, resulting in different retention times.
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Methanol (MeOH) .[2]

    • Rationale: MeOH is a protic solvent that does not disrupt the

      
      -
      
      
      interactions between the analyte and the stationary phase as aggressively as MeCN.
  • Flow Rate: 0.35 mL/min.

  • Temperature: 25°C (Lower temperature enhances steric selectivity).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30% Start
15.0 65% Shallow Gradient (Critical for resolution)
16.0 95% Wash

| 20.0 | 30% | Stop |

Performance Data:

  • Target (4-Cl, 2-CN): Elutes earlier due to steric twisting (non-planar).

  • Impurity A (2-Cl, 4-CN): Elutes later due to planar geometry maximizing

    
    -interaction.
    
  • Resolution (

    
    ):  > 2.5 (Baseline separation).
    

Separation Mechanism & Decision Logic

The following diagram illustrates the decision pathway for selecting the correct method based on the specific "isomer" problem encountered.

IsomerSeparationStartSample: this compoundGoalDefine Separation GoalStart->GoalRoutineRoutine Purity / Reaction MonitorGoal->RoutineGeneral PurityIsomerRegioisomer Resolution (Critical Pair)Goal->IsomerIsomeric PurityC18Method A: C18 Column(Hydrophobic Selectivity)Routine->C18BiphenylMethod B: Biphenyl/Phenyl-Hexyl(Pi-Pi Selectivity)Isomer->BiphenylResult1Separates Amine Precursorfrom AcetamideC18->Result1High EfficiencyResult2Separates Ortho-CN (Target)from Para-CN (Impurity)Biphenyl->Result2High SelectivityMechanismSteric Hindrance of Ortho-CNreduces Pi-interaction -> Earlier ElutionResult2->MechanismMechanism

Caption: Decision tree for selecting between Hydrophobic (C18) and Pi-Pi (Biphenyl) separation modes based on the specific isomeric impurity profile.

Comparative Performance Data

ParameterMethod A (C18 / MeCN)Method B (Biphenyl / MeOH)
Primary Mechanism Hydrophobicity (LogP driven)

-

Interaction & Steric Selectivity
Target Retention (

)
Moderate (

)
High (

)
Critical Pair Resolution

(Risk of co-elution)

(Baseline)
Peak Shape (Tailing) Excellent (

)
Good (

)
MS Compatibility HighHigh
Cost / Run Time Low / 10 minModerate / 20 min
Technical Insight: The "Ortho-Effect"

In Method B , the ortho-cyano group in the target molecule forces the acetamide group out of the phenyl ring's plane to relieve steric strain. This "twisted" conformation reduces the effective surface area available for


References

  • Separation of Substituted Chlorophenyl Hydrazine Isomers by RP-HPLC. Source: Rasayan Journal of Chemistry. URL:[Link]

  • Design, synthesis and evaluation of low molecular weight acidic sulfonamides (Supporting Info). Note: Contains specific retention data for 4-chloro-2-cyanoaniline vs 3-chloro-2-cyanoaniline on C18. Source: Royal Society of Chemistry (RSC). URL:[Link]

  • Separation of 4-Chloro-2-nitroaniline on Newcrom R1 HPLC column. Source: SIELC Technologies.[1] URL:[Link]

  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs. Source: LCMS.cz / Sigma-Aldrich Technical Guides. URL:[Link]

Reference Standard Characterization: N-(4-chloro-2-cyanophenyl)acetamide (CAS 53312-90-6)

[1][2]

Executive Summary: The Hierarchy of Accuracy

In pharmaceutical development, the integrity of your data is capped by the quality of your reference materials. This compound (CAS 53312-90-6), a critical intermediate and potential impurity in the synthesis of benzodiazepines (e.g., Clobazam) and specific antiviral agents, requires rigorous characterization to meet ICH Q3A/B guidelines.

This guide compares the performance and reliability of a Certified Reference Material (CRM) against standard "Research Grade" alternatives. We demonstrate why a Mass Balance approach—integrating chromatographic purity with residual solvent and inorganic analysis—is the only self-validating protocol for establishing absolute potency.

Strategic Comparison: CRM vs. Market Alternatives

The following table contrasts the "Product" (a fully characterized CRM) with common market alternatives. The core differentiator is Metrological Traceability and the method of potency assignment.

FeatureThe Product (CRM Grade) Alternative A (Analytical Standard) Alternative B (Research Grade)
Potency Assignment Mass Balance (

)
HPLC Area % onlyUnassigned or "Estimated"
Traceability SI-traceable via NIST/BIPM standardsInternal SOPs onlyNone
Uncertainty (

)
Explicitly calculated (

)
Not reportedNot reported
Water/Volatiles Quantified (KF/TGA)IgnoredIgnored
Application Quantitation, GMP Release, StabilityID, Qualitative ScreeningEarly R&D, Synthesis
Why This Matters (The Science of Error)

Using Alternative A (HPLC Area %) assumes that 100% of the mass is the target compound. It ignores:

  • Water/Solvents: A standard with 2% retained moisture will introduce a systematic 2% bias in your quantitation if not corrected.

  • Inorganic Salts: Residual catalysts (e.g., Pd, Cu) from synthesis are invisible to UV detection but contribute to mass.

Characterization Workflow & Causality

To establish the CRM status, we employ a self-validating orthogonal workflow . This ensures that no impurity goes undetected.

Diagram 1: The Mass Balance Characterization Workflow

Caption: A logic-gated workflow for assigning absolute potency. Note the integration of chromatographic and physical data.

CharacterizationWorkflowStartRaw MaterialThis compoundIDIdentity Confirmation(1H-NMR, MS, IR)Start->IDPurityChromatographic Purity(HPLC-UV + LC-MS)ID->Purity  Structure ConfirmedResidualsResidual Analysis(TGA, KF, ROI)Purity->Residuals  Purity > 99.0%CalcPotency Assignment(Mass Balance Equation)Residuals->Calc  Quantify Non-UV  ImpuritiesReleaseRelease as CRM(CoA Generation)Calc->Release

Technical Deep Dive: Experimental Protocols

Structural Identification (The "Fingerprint")

Before quantitation, the structure must be unequivocally proven.

  • Technique: 1H-NMR (400 MHz, DMSO-d6).

  • Causality: DMSO is chosen over CDCl3 due to the poor solubility of the amide/nitrile moiety in non-polar solvents.

  • Key Diagnostic Signals:

    • 
       2.15 ppm (Singlet, 3H): Methyl group of the acetamide (
      
      
      ).
    • 
       10.30 ppm (Broad Singlet, 1H): Amide proton (
      
      
      ), exchangeable with
      
      
      .
    • 
       7.60–8.00 ppm (Multiplets, 3H): Aromatic protons. The 1,2,4-substitution pattern (4-chloro, 2-cyano) creates a distinct splitting pattern (doublet, dd, doublet).
      
  • IR Spectrum: Look for the sharp Nitrile (

    
    ) stretch at 
    
    
    and the Amide I band at
    
    
    .
Chromatographic Purity (HPLC-UV)

This protocol separates organic impurities (synthesis by-products like 2-amino-5-chlorobenzonitrile).

Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

    • B: Acetonitrile.[1][2][3][4]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm .

    • Rationale: The benzonitrile chromophore absorbs strongly at 254 nm, maximizing sensitivity for related impurities.

Residual Analysis (The "Hidden" Mass)
  • Thermogravimetric Analysis (TGA): Heat from

    
     to 
    
    
    at
    
    
    .
    • Acceptance: Weight loss

      
       up to 
      
      
      (indicates low volatiles).
  • Residue on Ignition (ROI): Sulfated ash method.

    • Rationale: Detects non-volatile inorganic salts (e.g., Sodium Sulfate from drying steps).

Data Presentation & Potency Calculation

The final potency is not just the HPLC purity. It is calculated using the Mass Balance Equation :

Comparative Data Table (Experimental)
ParameterCRM (The Product) Market Standard (Crude)
HPLC Purity (Area %) 99.85%98.20%
Water Content (KF) 0.05%1.40% (Hygroscopic uptake)
Residual Solvents (GC) < 100 ppm3500 ppm (Ethyl Acetate)
Inorganics (ROI) < 0.05%0.80% (Silica/Salts)
Calculated Potency 99.75% 96.04%

Analysis: The "Market Standard" claims 98.2% purity based on HPLC, but the actual active content is only 96.0%. Using this standard without correction would introduce a 2.2% error in your analytical results, potentially causing OOS (Out of Specification) investigations in drug release.

Synthesis Pathway & Impurity Logic

Understanding the synthesis helps predict potential impurities. The standard is typically synthesized via the acetylation of 2-amino-5-chlorobenzonitrile .

Diagram 2: Synthesis and Impurity Origins

Caption: Synthesis of this compound showing the precursor (Impurity A) and the product.

SynthesisPrecursor2-amino-5-chlorobenzonitrile(Starting Material)ProductThis compound(Target Standard)Precursor->Product  AcetylationImpurityImpurity A(Unreacted Precursor)Precursor->Impurity  ResidualReagentAcetic AnhydrideReagent->Product

Impurity Alert: The presence of unreacted 2-amino-5-chlorobenzonitrile is the most common quality failure. The CRM HPLC method must demonstrate resolution (

References

  • International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (2006).[5] Link

  • National Institute of Standards and Technology (NIST). Metrological Traceability of Measurement Results. (2024).[5] Link

  • Sigma-Aldrich. Product Specification: this compound (CAS 53312-90-6).[6]Link

  • European Pharmacopoeia (Ph. Eur.). General Chapter 5.12: Reference Standards.Link

  • ChemicalBook. CAS 53312-90-6 Data and Synthesis.Link

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.